Isobutyl cyanoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(2)5-10-7(9)3-4-8/h6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGQEKKNLHJZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065424 | |
| Record name | Acetic acid, cyano-, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13361-31-4 | |
| Record name | 2-Methylpropyl 2-cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-cyano-, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, cyano-, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL CYANOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID1WNZ1D0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Isobutyl Cyanoacetate: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of isobutyl cyanoacetate (B8463686), a key intermediate in various industrial and pharmaceutical syntheses.
Chemical Properties and Structure
Isobutyl cyanoacetate is a clear, colorless liquid.[1] Its fundamental chemical and physical properties are summarized in the tables below for easy reference.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO₂ | [1][2] |
| Molecular Weight | 141.17 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Purity | >98.0% (GC) | [2] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Boiling Point | 112 °C (at 16 mmHg)[1], 223 °C (lit.)[3] | |
| Melting Point | -26 °C (lit.) | [3] |
| Density | 0.99 g/cm³[1], 0.993 g/cm³[3], 1.00 (Specific Gravity 20/20) | |
| Flash Point | 106 °C[1], 107 °C (lit.)[3] | |
| Refractive Index | 1.4212-1.4232[1], 1.42 | |
| Water Solubility | Immiscible | [1][3] |
| Vapor Pressure | 0.304 mmHg at 25°C | [1][3] |
| pKa | 2.84 ± 0.10 (Predicted) | [1] |
Structure and Nomenclature:
-
IUPAC Name: 2-methylpropyl cyanoacetate
-
Synonyms: CYANOACETIC ACID ISOBUTYL ESTER, IBCY, ISOBUTYRYL CYANOACETATE, 2-METHYLPROPYL CYANOACETATE[1]
-
CAS Number: 13361-31-4[1]
-
SMILES: CC(C)COC(=O)CC#N[2]
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound via Esterification:
A common method for the synthesis of this compound is the Fischer esterification of cyanoacetic acid with isobutyl alcohol in the presence of an acid catalyst.
-
Materials:
-
Cyanoacetic acid
-
Isobutyl alcohol
-
Sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyl alcohol, cyanoacetic acid, and a catalytic amount of concentrated sulfuric acid.[4]
-
Heat the reaction mixture to reflux with continuous stirring.[4] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.[4]
-
Transfer the mixture to a separatory funnel and add water to dissolve the unreacted alcohol and acid. The organic layer containing the ester will separate.
-
Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.[4]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.[4]
-
Filter to remove the drying agent, and purify the this compound by distillation under reduced pressure.[4]
-
Synthesis via Transesterification:
An alternative method involves the transesterification of a lower alkyl cyanoacetate (e.g., methyl or ethyl cyanoacetate) with isobutyl alcohol.
-
Materials:
-
Methyl or Ethyl cyanoacetate
-
Isobutyl alcohol
-
A suitable catalyst (e.g., dibutyltin (B87310) oxide)
-
-
Procedure:
-
Combine the lower alkyl cyanoacetate, an excess of isobutyl alcohol, and the catalyst in a reaction vessel equipped for distillation.
-
Heat the mixture to reflux. The lower boiling alcohol (methanol or ethanol) formed during the reaction is continuously removed by distillation to drive the equilibrium towards the product.[5]
-
Monitor the reaction until completion.
-
After cooling, the excess isobutyl alcohol and the catalyst are removed, and the resulting this compound is purified by vacuum distillation.
-
Reactivity and Applications
This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the active methylene (B1212753) group and the nitrile functionality.
Key Reactions:
-
Knoevenagel Condensation: The active methylene group readily participates in Knoevenagel condensations with aldehydes and ketones to form a variety of substituted alkenes. This reaction is fundamental in the synthesis of many pharmaceuticals and other fine chemicals.
-
Michael Addition: The activated methylene group can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
Applications in Drug Development and Other Industries:
-
Pharmaceuticals: this compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[6][7] Its versatile reactivity allows for the construction of complex molecular frameworks found in many therapeutic agents.[8]
-
Agrochemicals: It is utilized in the formulation of pesticides and crop protection products.[6][7]
-
Cosmetics: The compound finds applications in cosmetic formulations, where it can contribute to product stability and efficacy.[6]
-
Chemical Synthesis: It is widely used as an intermediate in the synthesis of dyes, polymers, and adhesives.[6][7]
Caption: Major application areas of this compound.
Safety and Handling
This compound is classified as an irritant. It is important to handle this chemical with appropriate safety precautions.
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation.
-
Precautionary Statements:
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[9][10]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3][9][10]
References
- 1. Cas 13361-31-4,this compound | lookchem [lookchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. This compound Market: Future Outlook and Trends 2035 [wiseguyreports.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
Isobutyl Cyanoacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of isobutyl cyanoacetate (B8463686), a key chemical intermediate. This document details its physical properties, experimental protocols for its synthesis and purification, and a visual representation of the synthetic workflow.
Core Physical and Chemical Data
Isobutyl cyanoacetate is a colorless liquid with the chemical formula C₇H₁₁NO₂.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Source |
| CAS Number | 13361-31-4 | [1][2] |
| Molecular Weight | 141.17 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [3] |
| Density | 0.99 g/mL | [3] |
| Boiling Point | 223 °C (lit.) | [1] |
| Melting Point | -26 °C (lit.) | [1] |
| Flash Point | 107 °C (lit.) | [1] |
| Water Solubility | Immiscible | [1][3] |
| Refractive Index | 1.4212 - 1.4232 | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of this compound, based on established chemical principles.
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound through the acid-catalyzed esterification of cyanoacetic acid with isobutanol.
Materials:
-
Cyanoacetic acid
-
Isobutanol
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyanoacetic acid and an excess of isobutanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours to drive the esterification to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up: Transfer the cooled mixture to a separatory funnel. Add deionized water to dissolve the unreacted alcohol and catalyst.
-
Neutralization: Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the excess isobutanol under reduced pressure.
Purification by Fractional Distillation
The crude this compound obtained from the synthesis is purified by fractional distillation to yield a high-purity product.
Equipment:
-
Distillation flask
-
Fractionating column
-
Condenser
-
Receiving flask
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus.
-
Distillation: Heat the crude this compound in the distillation flask. Collect the fraction that distills at the known boiling point of this compound (112 °C at 16 mmHg or 223 °C at atmospheric pressure).[1][3]
-
Product Collection: Collect the purified this compound in a clean, dry receiving flask.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow of the synthesis and purification process for this compound.
References
An In-depth Technical Guide to the Synthesis of Isobutyl Cyanoacetate from Cyanoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of isobutyl cyanoacetate (B8463686) from cyanoacetic acid, a key reaction for professionals in chemical research and pharmaceutical development. The primary focus is on the Fischer-Speier esterification, detailing the reaction mechanism, experimental protocols, and purification methods. This document presents a comparative analysis of various catalytic systems, supported by quantitative data to inform process optimization. Detailed methodologies and visual diagrams of the reaction pathway and experimental workflow are included to ensure clarity and reproducibility.
Introduction
Isobutyl cyanoacetate is a valuable intermediate in organic synthesis, widely utilized in the production of pharmaceuticals, agrochemicals, and adhesives. Its synthesis from cyanoacetic acid and isobutanol is a fundamental esterification reaction. This guide offers an in-depth exploration of this process, with a focus on practical application and theoretical understanding for researchers and professionals in the field.
The Core Reaction: Fischer-Speier Esterification
The most common method for synthesizing this compound from cyanoacetic acid is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (cyanoacetic acid) and an alcohol (isobutanol) to form an ester (this compound) and water. The reaction is reversible, and therefore, strategies are often employed to drive the equilibrium towards the product side, such as using an excess of one reactant or removing water as it is formed.
Reaction Mechanism
The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, as illustrated below.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of this compound using different catalytic systems.
Sulfuric Acid Catalyzed Synthesis
Concentrated sulfuric acid is a traditional and effective catalyst for this esterification.
Procedure:
-
To a four-necked flask equipped with a mechanical stirrer, condenser, and addition funnel, add 2-cyanoacetic acid (80 mmol) and isobutanol (360 mmol).[1]
-
Slowly add concentrated sulfuric acid (98%, 94 mmol) dropwise at room temperature.[1]
-
Heat the reaction mixture to 80-85°C and maintain for 16-18 hours.[1]
-
After cooling to room temperature, pour the mixture into a 20% sodium carbonate solution to neutralize the acid.[1]
-
Extract the product with dichloromethane.[1]
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the product.[1]
A yield of 60-70% can be expected from this procedure.[1] A patent for a similar process reports a yield of 86.5%.[2]
Alternative Catalysts
While sulfuric acid is effective, environmental and corrosion concerns have led to the exploration of alternative catalysts.
-
p-Toluenesulfonic Acid (p-TSA): A solid, less corrosive acid catalyst. A patent for the synthesis of isobutyl acetate (B1210297) (a similar ester) describes the use of a composite catalyst of sodium hydrogen sulfate and p-toluenesulfonic acid, achieving yields of up to 98.7%.[3]
-
Lewis Acids: Lewis acids like tin compounds have been shown to be effective catalysts for the transesterification of cyanoacetic esters, which is an alternative route to this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of this compound under various conditions.
Table 1: Reactant and Catalyst Quantities
| Reactant/Catalyst | Molar Ratio (to Cyanoacetic Acid) | Reference |
| Isobutanol | 4.5 | [1] |
| Sulfuric Acid | 1.175 | [1] |
| NaHSO4:p-TSA (for Isobutyl Acetate) | 1:2 (molar ratio of catalysts) | [3] |
Table 2: Reaction Conditions and Yields
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid | 80-85 | 16-18 | 60-70 | [1] |
| Sulfuric Acid | 105-130 | Not specified | 86.5 | [2] |
| NaHSO4/p-TSA (for Isobutyl Acetate) | 98-118 | Not specified | up to 98.7 | [3] |
Purification
Purification of the crude this compound is crucial to obtain a high-purity product. The typical workup involves neutralization, extraction, and distillation.
Workup and Extraction Workflow
Distillation
For higher purity, the crude product can be further purified by vacuum distillation. This compound has a boiling point of 116°C at 20 mmHg.[2]
Potential Side Reactions
Several side reactions can occur during the synthesis of this compound, potentially reducing the yield and purity of the final product.
-
Dehydration of Isobutanol: Under strong acid catalysis and heat, isobutanol can dehydrate to form isobutylene.
-
Dimerization/Polymerization of Cyanoacetic Acid: At elevated temperatures, cyanoacetic acid can undergo self-condensation reactions.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to an amide or carboxylic acid under acidic conditions, although this is generally less favorable than esterification.
Careful control of reaction temperature and time is essential to minimize these side reactions.
Conclusion
The synthesis of this compound from cyanoacetic acid via Fischer-Speier esterification is a well-established and robust method. While sulfuric acid remains a common catalyst, the exploration of solid acid catalysts like p-toluenesulfonic acid and ion-exchange resins offers promising alternatives with environmental and practical benefits. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and effective purification techniques are paramount for achieving high yields and purity, which are critical for its application in the pharmaceutical and fine chemical industries. This guide provides the foundational knowledge and practical protocols to aid researchers and professionals in this endeavor.
References
A Technical Guide to the Spectroscopic Analysis of Isobutyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isobutyl cyanoacetate (B8463686), a key organic intermediate. The document details predicted and comparative data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for these analytical techniques and presents a visual workflow of the spectroscopic analysis process.
Spectroscopic Data
The following sections present the anticipated spectroscopic data for isobutyl cyanoacetate. This data is derived from a combination of predictive models, analysis of its isomers such as n-butyl and tert-butyl cyanoacetate, and general spectroscopic principles.
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show four distinct signals. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and cyano groups.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| (CH₃)₂CH- | 0.95 | Doublet | 6H |
| (CH₃)₂CH- | 2.00 | Multiplet | 1H |
| -O-CH₂- | 4.05 | Doublet | 2H |
| -CO-CH₂-CN | 3.50 | Singlet | 2H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is predicted to display five signals, corresponding to each unique carbon atom in the molecule. General chemical shift tables suggest the approximate locations of these peaks.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |
| (CH₃)₂CH- | 18.9 |
| (CH₃)₂CH- | 27.8 |
| -O-CH₂- | 72.5 |
| -CO-CH₂-CN | 25.0 |
| -CO-CH₂-CN | 114.5 |
| -C=O | 162.0 |
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by strong absorptions corresponding to the nitrile and ester carbonyl groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| C-H (alkane) stretch | 2870-2960 | Medium to Strong |
| C≡N (nitrile) stretch | 2250-2270 | Medium |
| C=O (ester) stretch | 1735-1750 | Strong |
| C-O (ester) stretch | 1100-1300 | Strong |
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The predicted mass spectral data for this compound is based on its molecular formula (C₇H₁₁NO₂) and common fragmentation patterns of esters.[2][3][4]
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | m/z (Predicted) | Notes |
| [M]⁺ | 141.08 | Molecular Ion |
| [M+H]⁺ | 142.09 | Protonated Molecule[2] |
| [M+Na]⁺ | 164.07 | Sodiated Adduct[2] |
| [M-C₄H₉]⁺ | 84.02 | Loss of the isobutyl group |
| [C₄H₉]⁺ | 57.07 | Isobutyl cation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Sample Preparation : As this compound is a liquid, a neat spectrum can be obtained. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition : Place the salt plate assembly in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands and compare them with known correlation tables to confirm the presence of the expected functional groups.
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent, such as methanol (B129727) or acetonitrile.
-
Data Acquisition : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is vaporized and bombarded with electrons, leading to ionization and fragmentation. For ESI, the solution is sprayed through a charged capillary to form ions. The mass analyzer separates the ions based on their mass-to-charge ratio.
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can provide valuable structural information.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.
References
Isobutyl cyanoacetate reactivity and functional groups
An In-depth Technical Guide to the Reactivity and Functional Groups of Isobutyl Cyanoacetate (B8463686)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyl cyanoacetate (C₇H₁₁NO₂) is a versatile organic compound characterized by the presence of three key functional groups: an isobutyl ester, a nitrile, and an active methylene (B1212753) group. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules and heterocyclic systems relevant to medicinal chemistry and drug development. This guide provides a comprehensive overview of the physicochemical properties, functional group reactivity, and synthetic applications of this compound, supplemented with detailed experimental protocols and reaction mechanisms.
Physicochemical and Spectral Properties
This compound is a clear, colorless liquid at room temperature.[1] Its physical and chemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₁NO₂ | [1] |
| Molecular Weight | 141.17 g/mol | [1] |
| Appearance | Clear colourless liquid | [1] |
| Boiling Point | 112 °C (at 16 mmHg) | [1] |
| Density | 0.99 g/cm³ | [1] |
| Refractive Index | 1.4212 - 1.4232 | [1] |
| Water Solubility | Immiscible | [1] |
| CAS Number | 13361-31-4 |[1] |
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic methods. The expected spectral features are outlined below.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
|---|---|---|
| FTIR | C≡N (Nitrile) | ~2250 cm⁻¹ |
| C=O (Ester) | ~1740-1750 cm⁻¹ | |
| C-O (Ester) | ~1250-1000 cm⁻¹ | |
| ¹H NMR | -CH₂-CN (Methylene) | ~3.5 ppm (singlet) |
| -O-CH₂- (Ester) | ~3.9 ppm (doublet) | |
| -CH-(CH₃)₂ (Isobutyl) | ~2.0 ppm (multiplet) | |
| -(CH₃)₂ (Isobutyl) | ~0.9 ppm (doublet) | |
| ¹³C NMR | C=O (Ester) | ~165 ppm |
| C≡N (Nitrile) | ~115 ppm | |
| -O-CH₂- (Ester) | ~72 ppm | |
| -CH₂-CN (Methylene) | ~25 ppm | |
| -CH-(CH₃)₂ (Isobutyl) | ~27 ppm |
| | -(CH₃)₂ (Isobutyl) | ~19 ppm |
Core Functional Groups and Reactivity
The synthetic utility of this compound is derived from the distinct reactivity of its three functional groups. The interplay between the electron-withdrawing nitrile and ester groups renders the central methylene protons acidic, making this position the primary site of reactivity.
Caption: Key functional groups of this compound.
The Active Methylene Group: A Versatile Nucleophile
The protons on the carbon atom situated between the nitrile and carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 11 in DMSO for ethyl cyanoacetate) due to the resonance stabilization of the resulting carbanion. This allows for easy deprotonation by mild bases to form a potent nucleophile, which is central to its most important reactions.
This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone, followed by dehydration to yield an electron-deficient alkene.[2][3] The products are valuable intermediates for synthesizing pharmaceuticals and other fine chemicals.[4] Yields for this reaction are typically high.[4]
Caption: General mechanism of the Knoevenagel condensation.
The carbanion derived from this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate fashion (1,4-addition).[5][6] This reaction is a powerful method for forming carbon-carbon bonds and constructing 1,5-dicarbonyl or related structures.[7] High yields have been reported for Michael additions involving chalcones.[8]
Caption: Logical workflow of the Michael addition reaction.
The nucleophilic α-carbon can be readily alkylated or acylated using alkyl halides or acyl halides, respectively. This reaction provides a straightforward route to α-substituted cyanoacetates, which are precursors to substituted carboxylic acids and ketones.[5][9]
Reactivity of the Nitrile and Ester Groups
While the active methylene group dominates the reactivity, the nitrile and ester functionalities can also be transformed under appropriate conditions.
-
Hydrolysis: Both the ester and nitrile groups can be hydrolyzed under acidic or basic conditions.[10] Ester hydrolysis yields cyanoacetic acid, while complete hydrolysis of both groups followed by heating typically leads to decarboxylation, affording a substituted carboxylic acid. This is a key step in the cyanoacetic ester synthesis pathway.[9]
-
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Decarboxylation: Substituted cyanoacetic esters can undergo decarboxylation, often under thermal conditions in the presence of salts like LiCl in wet DMSO (Krapcho decarboxylation), to yield a substituted nitrile.[9]
Quantitative Data Summary
The yield of reactions involving this compound is generally high, though it depends on the specific substrates, catalysts, and conditions employed.
Table 3: Representative Reaction Yields
| Reaction Type | Substrates | Catalyst / Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | 2-Cyanoacetic acid, Isobutanol | H₂SO₄, 80-85°C | 60-70 | [11] |
| Knoevenagel | Benzaldehyde (B42025), Ethyl Cyanoacetate* | Cu─Mg─Al LDH, 80°C | 95 | [4] |
| Michael Addition | Chalcone, n-Butylamine* | Surfactant, H₂O, RT | 98 | [8] |
| Alkylation | Anisole (B1667542), Benzyl (B1604629) Bromide* | ZIF-8 Catalyst | >99 (Conversion) | [5][12] |
Note: Data for structurally similar reactants (ethyl cyanoacetate, other Michael donors/acceptors, and Friedel-Crafts alkylation) are provided as representative examples of the reaction class.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of the title compound from cyanoacetic acid and isobutyl alcohol.[11]
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
Charging the Reactor: To a 1-liter, four-necked flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, add 2-cyanoacetic acid (80 mmol) and isobutanol (360 mmol).[11]
-
Catalyst Addition: Charge the addition funnel with concentrated sulfuric acid (98%, 94 mmol) and add it dropwise to the reaction mixture at room temperature.[11]
-
Reaction: Heat the reaction mixture to maintain a temperature between 80-85°C for 16–18 hours.[11]
-
Work-up: Allow the mixture to cool to room temperature and then pour it into a 20% aqueous sodium carbonate solution to neutralize the acid.[11]
-
Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers.[11]
-
Purification: Wash the combined organic layer with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product. The reported yield is in the 60-70% range.[11]
General Protocol for Knoevenagel Condensation with Benzaldehyde
This protocol is a representative procedure adapted from known methods for cyanoacetate esters.[2]
Methodology:
-
Setup: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and this compound (1 equivalent) in ethanol.
-
Catalysis: Add a catalytic amount of a weak base, such as piperidine (B6355638) or L-proline, to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.
-
Isolation: Upon completion, the product often precipitates from the solution. It can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by extraction or recrystallization. Excellent yields are typically obtained.[4]
Conclusion
This compound is a highly adaptable and reactive intermediate for organic synthesis. The acidity of its α-methylene protons enables a wide range of C-C bond-forming reactions, including the Knoevenagel condensation and Michael addition, which are fundamental transformations in the synthesis of complex organic molecules. Its utility, combined with the potential for subsequent modifications of the ester and nitrile groups, solidifies its role as a key building block for professionals in chemical research and drug development.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 10. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 11. researchgate.net [researchgate.net]
- 12. View of Friedel-crafts alkylation of anisole and benzyl bromide using ZIF-8 as an efficient catalyst [vjol.info.vn]
An In-depth Technical Guide to the Safety and Handling of Isobutyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for isobutyl cyanoacetate (B8463686), a key reagent in various chemical syntheses. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
Understanding the physical and chemical properties of a substance is the first step in safe handling. Isobutyl cyanoacetate is a colorless to almost colorless, transparent liquid.[1][2] Key quantitative data are summarized below.
| Property | Value | Source |
| CAS Number | 13361-31-4 | [1][2][3] |
| EC Number | 236-422-9 | [1][2] |
| Molecular Formula | C7H11NO2 | [1][3] |
| Molecular Weight | 141.17 g/mol | [1][3] |
| Physical State | Colorless transparent liquid | [1] |
| Boiling Point | 223°C (lit.) | [1] |
| Melting Point | -26°C (lit.) | [1] |
| Flash Point | 107°C (lit.) | [1] |
| Specific Gravity | 0.993 - 1.00 | [1][3] |
| Vapor Pressure | 0.304 mmHg at 25°C | [1] |
| Water Solubility | Immiscible | [1] |
| Refractive Index | 1.42 | [3] |
Hazard Identification and Toxicity
This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to implement appropriate safety measures.
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P271: Use only outdoors or in a well-ventilated area.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4]
| Hazard | Description | GHS Classification |
| Eye Irritation | Causes serious eye irritation.[4] | Eye Irrit. 2A[5] |
| Skin Irritation | Causes skin irritation.[4] | Skin Irrit. 2 |
| Respiratory Irritation | May cause respiratory irritation.[4] | STOT SE 3 |
| Acute Toxicity (Oral) | No data available for this compound. For the analog isobutyl acetate, the oral LD50 in rabbits is 4.763 g/kg and >15 g/kg in rats.[6] | Data not available |
| Acute Toxicity (Dermal) | No data available for this compound. For the analog isobutyl acetate, the dermal LD50 in rabbits is >5 g/kg to >17.4 g/kg.[6] | Data not available |
| Acute Toxicity (Inhalation) | No data available for this compound. For the analog isobutyl acetate, the LCLo in rats is 8000 ppm over 4 hours.[6][7] | Data not available |
Experimental Protocols: Emergency Procedures
Detailed methodologies for emergency response are critical for mitigating exposure and injury.
3.1 First Aid Measures
The following protocols should be followed immediately upon exposure.
-
General Advice: In all cases of doubt, or when symptoms persist, seek medical advice.[8] Show the safety data sheet to the doctor in attendance.[9]
-
If Inhaled:
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
If Swallowed:
3.2 Firefighting Measures
This compound is a combustible liquid.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Unsuitable Extinguishing Media: Avoid using a solid water stream as it may scatter and spread the fire.
-
Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon monoxide and carbon dioxide.[10][11][13] Vapors may be heavier than air and can travel to a source of ignition and flash back.[10][11][13][14]
-
Protective Equipment and Precautions for Firefighters:
3.3 Accidental Release Measures
Prompt and appropriate action is necessary to control spills.
-
Personal Precautions:
-
Evacuate personnel to a safe area.[4]
-
Eliminate all ignition sources (no smoking, flares, sparks, or flames).[15][16][17][18]
-
Avoid breathing vapors, mist, or gas.[1][4] Avoid contact with skin and eyes.[1][4]
-
Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a respirator if ventilation is inadequate.[1][4][17]
-
-
Environmental Precautions:
-
Methods for Containment and Cleaning Up:
Visualized Workflows and Pathways
The following diagrams illustrate key safety and handling procedures.
Caption: Safe Handling and Storage Workflow.
Caption: First Aid Decision Pathway.
Caption: Emergency Spill Response Procedure.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 13361-31-4 | TCI EUROPE N.V. [tcichemicals.com]
- 3. labproinc.com [labproinc.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemos.de [chemos.de]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. ISOBUTYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. files-backend.assets.thrillshare.com [files-backend.assets.thrillshare.com]
- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. elan-chemical.com [elan-chemical.com]
- 18. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to Isobutyl Cyanoacetate: Synonyms, Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyl cyanoacetate (B8463686) is a valuable chemical intermediate, prized for its utility in the synthesis of a diverse range of organic compounds. This guide provides a comprehensive overview of its synonyms and alternative names, detailed physical and spectroscopic properties, and explicit experimental protocols for its synthesis and purification. Furthermore, this document elucidates the mechanism of the Knoevenagel condensation, a key reaction where isobutyl cyanoacetate serves as a crucial reactant, and presents a visual workflow for its laboratory preparation. This technical resource is intended to support researchers and professionals in chemistry and drug development in the effective utilization of this versatile compound.
Nomenclature: Synonyms and Alternative Names
To ensure clarity and facilitate comprehensive literature and database searches, it is essential to be familiar with the various names attributed to this compound. The compound is systematically named as the isobutyl ester of cyanoacetic acid.
A comprehensive list of its synonyms and alternative identifiers is provided below:
-
Systematic Name: Isobutyl 2-cyanoacetate
-
Common Synonyms:
-
Cyanoacetic acid isobutyl ester[1]
-
2-Cyanoacetic acid isobutyl ester
-
Isobutyl cyanoethanoate
-
-
Other Names:
-
Acetic acid, cyano-, 2-methylpropyl ester
-
2-Methylpropyl cyanoacetate
-
-
CAS Registry Number: 13361-31-4
It is crucial to distinguish this compound from the structurally similar but chemically distinct isobutyl cyanoacrylate (CAS No. 1069-55-2). The latter is a monomer used in the formulation of instant adhesives and has applications in medicine as a tissue adhesive. This guide focuses exclusively on this compound.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its handling, characterization, and use in synthesis.
Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 116 °C at 20 mmHg[1] |
| Density | 0.998 g/cm³ at 25 °C[1] |
| Refractive Index (n²⁰/D) | 1.4243[1] |
| Purity (typical) | >98% (by GC) |
Spectroscopic Data
The following tables provide predicted and literature-derived spectroscopic data for the characterization of this compound.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.0 | Doublet | 2H | -O-CH₂ -CH(CH₃)₂ |
| ~3.4 | Singlet | 2H | NC-CH₂ -COO- |
| ~1.9 | Nonet | 1H | -O-CH₂-CH (CH₃)₂ |
| ~0.9 | Doublet | 6H | -O-CH₂-CH(CH₃ )₂ |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~165 | C =O (Ester) |
| ~115 | C ≡N (Nitrile) |
| ~72 | -O-C H₂- |
| ~28 | -C H(CH₃)₂ |
| ~25 | NC-C H₂-COO- |
| ~19 | -CH(C H₃)₂ |
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~2960 | C-H stretch (alkane) |
| ~2250 | C≡N stretch (nitrile) |
| ~1740 | C=O stretch (ester) |
| ~1250 | C-O stretch (ester) |
Table 5: Predicted Mass Spectrum Fragmentation
| m/z | Fragment |
| 141 | [M]⁺ (Molecular ion) |
| 85 | [M - C₄H₈]⁺ |
| 57 | [C₄H₉]⁺ (Isobutyl cation) |
| 41 | [CH₂CN]⁺ |
Experimental Protocols
This section provides detailed methodologies for the synthesis and purification of this compound.
Synthesis of this compound via Fischer Esterification
This protocol is adapted from a patented procedure and describes the synthesis from cyanoacetic acid and isobutanol.[1]
Materials:
-
Dehydrated cyanoacetic acid-salt slurry
-
Isobutanol (approx. 8 molar equivalents)
-
98% Sulfuric acid (0.10 mol per mol of cyanoacetic acid)
-
25% Sodium carbonate (soda ash) solution
-
Water
Equipment:
-
Reaction kettle equipped with a mechanical stirrer and an efficient distillation column with a condenser and water receiver
-
Heating mantle
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
To a dehydrated 4-gram mole batch of cyanoacetic acid-salt slurry, add 600 grams (approximately 8 molar equivalents) of isobutanol with agitation.[1]
-
To the isobutanol-acid-salt slurry, add 30.5 grams of 98% sulfuric acid with continued agitation. The total catalyst concentration should be 0.10 mol per mol of cyanoacetic acid.[1]
-
Heat the reaction mixture to a temperature range of 105 to 130 °C. The reaction is carried out with vigorous agitation to keep the salts suspended.[1]
-
Continue the esterification, removing the water formed by distillation, until no more water distills over at a kettle temperature of 130 °C.[1]
-
Once the reaction is complete, cool the mixture to 80 °C.
-
Strip off the excess isobutanol under reduced pressure (100 mm Hg) up to a maximum kettle temperature of 120 °C.[1]
-
To the resulting isobutanol-free ester-salt slurry, add sufficient water to dissolve the salts.[1]
-
Neutralize the slurry with a 25% sodium carbonate solution.
-
Allow the ester and water layers to separate in a separatory funnel.
-
Collect the organic (ester) layer.
Purification by Vacuum Distillation
Equipment:
-
Vacuum distillation apparatus
-
Heating mantle
-
Cold trap
Procedure:
-
Transfer the crude this compound to a round-bottom flask suitable for distillation.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Apply a vacuum to the system.
-
Gently heat the flask.
-
Collect the fraction that distills at 116 °C at 20 mmHg.[1] The purified this compound should be a clear, colorless liquid.
Chemical Reactivity and Applications
This compound is a key building block in organic synthesis, primarily due to the reactivity of its active methylene (B1212753) group.
The Knoevenagel Condensation
A prominent application of this compound is its use as a nucleophile in the Knoevenagel condensation. This reaction involves the condensation of an active hydrogen compound (in this case, this compound) with a carbonyl group (from an aldehyde or ketone), typically catalyzed by a weak base. The initial addition is followed by a dehydration reaction to yield an α,β-unsaturated product.
The general mechanism involves the following steps:
-
Deprotonation of the active methylene group of this compound by a base to form a stabilized carbanion (enolate).
-
Nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde or ketone.
-
Protonation of the resulting alkoxide.
-
Dehydration of the β-hydroxy intermediate to form the final α,β-unsaturated product.
Visualizations
The following diagrams, rendered in DOT language, illustrate the experimental workflow for the synthesis of this compound and the mechanism of the Knoevenagel condensation.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide on Isobutyl Cyanoacetate
This guide provides core technical data on isobutyl cyanoacetate (B8463686), a key reagent in various chemical syntheses. The information is tailored for researchers, scientists, and professionals engaged in drug development and other scientific fields.
Core Molecular Data
The fundamental molecular properties of isobutyl cyanoacetate are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Citations |
| Molecular Formula | C₇H₁₁NO₂ | [1][2][3][4] |
| Molecular Weight | 141.17 g/mol | [1][2][3][4] |
| Monoisotopic Mass | 141.07898 Da | [5] |
As this guide focuses on the fundamental molecular weight and formula of this compound, detailed experimental protocols for its synthesis or use are beyond the current scope. Similarly, signaling pathways are not relevant to the intrinsic chemical properties of this compound. For information on experimental applications, please refer to specific research publications.
References
A Technical Guide to the Solubility of Isobutyl Cyanoacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of isobutyl cyanoacetate (B8463686), a key intermediate in various chemical syntheses. Understanding its solubility is critical for process design, reaction optimization, and purification in pharmaceutical and chemical research. This document details its solubility profile, outlines experimental protocols for solubility determination, and illustrates the key factors influencing its dissolution in organic media.
Quantitative Solubility Data
For research and process development, it is imperative to experimentally determine the solubility of isobutyl cyanoacetate in the specific solvents being considered. A generalized protocol for this determination is provided in the subsequent section.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The polar hydroxyl group of alcohols can interact with the polar cyano and ester groups of this compound. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polar carbonyl group of ketones can engage in dipole-dipole interactions with this compound. |
| Esters | Ethyl Acetate, Butyl Acetate | Soluble | As an ester itself, this compound is expected to be miscible with other simple esters due to similar intermolecular forces. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents can dissolve a wide range of organic compounds. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | The non-polar nature of these solvents may lead to moderate solubility, primarily through van der Waals interactions. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble | The significant difference in polarity between the highly non-polar solvent and the more polar solute likely results in poor solubility. |
| Water | Immiscible[1][2] | The hydrophobic isobutyl group and the overall organic nature of the molecule limit its solubility in water. |
Experimental Protocol for Solubility Determination
The following section details a standardized gravimetric method for the experimental determination of this compound solubility in an organic solvent. This method is reliable and can be adapted for various solvent and temperature conditions.
Principle
The gravimetric method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined.
Materials and Apparatus
-
This compound (high purity)
-
Selected Organic Solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or magnetic stirrer with hotplate
-
Temperature probe
-
Glass vials with airtight seals
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven
-
Desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Collection:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully draw a sample of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Immediately seal the vial containing the filtered saturated solution and record the total mass.
-
Place the vial with the lid partially open in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The oven temperature should be well below the boiling point of this compound (223°C at 760 mmHg)[1].
-
Continue drying until a constant mass of the solute is achieved.
-
Cool the vial in a desiccator to room temperature before re-weighing.
-
Data Calculation
The solubility (S) can be expressed in various units, such as g/100 g of solvent or mol/L.
-
Mass of the saturated solution (m_solution): (Mass of vial + solution) - (Mass of empty vial)
-
Mass of the solute (m_solute): (Mass of vial + dry solute) - (Mass of empty vial)
-
Mass of the solvent (m_solvent): m_solution - m_solute
Solubility in g/100 g of solvent:
S = (m_solute / m_solvent) * 100
Visualization of Factors Influencing Solubility
The solubility of an ester like this compound in an organic solvent is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions. The following diagram illustrates these logical relationships.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isobutyl Cyanoacetate (B8463686) as a Building Block in Organic Synthesis
Introduction
Isobutyl cyanoacetate (CAS No: 13361-31-4) is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry.[1] Characterized by an ester and a nitrile functional group, its true synthetic power lies in the active methylene (B1212753) group situated between these two electron-withdrawing moieties. This structural feature imparts significant reactivity, making it an indispensable precursor for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical products.[2][3] This guide provides a comprehensive overview of its properties, core reactivity, and applications in key synthetic transformations.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental for its effective and safe use in the laboratory.
Physical and Chemical Properties
The key properties of this compound are summarized below. Data has been aggregated from multiple sources to provide a comprehensive overview.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO₂ | [4][5][6] |
| Molecular Weight | 141.17 g/mol | [4][5][6] |
| CAS Number | 13361-31-4 | [4][5] |
| Appearance | Clear, colorless liquid | [5][6][7] |
| Boiling Point | 223 °C (lit.) / 112 °C @ 16 mmHg | [4][5] |
| Melting Point | -26 °C (lit.) | [4] |
| Flash Point | 106 - 107 °C (lit.) | [4][5] |
| Density | 0.99 - 0.993 g/cm³ | [4][5] |
| Refractive Index | 1.4212 - 1.4232 | [5] |
| Water Solubility | Immiscible | [4][5] |
| Purity | >98.0% (GC) | [6][7][8] |
Safety and Handling
This compound requires careful handling in a well-ventilated area.[4] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[4][9] It should be stored in a tightly closed container in a cool, dry place, away from sources of ignition.[4] In case of skin contact, wash thoroughly with water.[9] If it comes into contact with eyes, rinse cautiously with water for several minutes.[4]
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from its unique electronic structure. The electron-withdrawing nature of both the cyano (-CN) and the ester (-COOR) groups increases the acidity of the adjacent methylene (-CH₂-) protons. This allows for easy deprotonation by a mild base to form a stabilized carbanion (enolate), which is a potent nucleophile.
This nucleophilic carbanion can participate in a wide range of carbon-carbon bond-forming reactions, making this compound a cornerstone for synthesizing diverse molecular scaffolds.
Key Synthetic Transformations
This compound is a reactant in several name reactions and is widely used for the synthesis of heterocyclic compounds.
Knoevenagel Condensation
This is a nucleophilic addition of the active methylene compound to a carbonyl group (aldehyde or ketone), followed by dehydration to yield an α,β-unsaturated product.[10] The reaction is typically catalyzed by a weak base.[10]
Experimental Protocol: General Knoevenagel Condensation [11][12]
-
Setup: To a round-bottom flask, add the carbonyl compound (1.0 mmol), this compound (1.0 mmol), and a suitable solvent (e.g., ethanol (B145695) or water).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 1 mmol when using a DBU/water complex system).[12]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times are typically short, ranging from a few minutes to an hour.[11][12]
-
Work-up: Upon completion, if a precipitate forms, collect it by filtration, wash with cold water or ethanol, and dry to obtain the pure product. If the product is liquid or remains in solution, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is often of high purity, but it can be further purified by recrystallization or column chromatography if necessary.
Thorpe-Ziegler Reaction
The Thorpe reaction is the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[13][14] The intramolecular version, the Thorpe-Ziegler reaction, is a powerful method for synthesizing large rings and cyclic ketones from dinitriles after acidic hydrolysis.[13][15] While this compound itself doesn't undergo intramolecular cyclization, it can react with other nitriles in an intermolecular fashion.
Experimental Protocol: General Thorpe Reaction
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nitrile (e.g., this compound) in an anhydrous aprotic solvent like THF or toluene.
-
Base Addition: Add a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC or GC.
-
Quenching: After completion, cool the reaction mixture to 0 °C and carefully quench by adding a proton source, such as aqueous ammonium (B1175870) chloride or dilute acid.
-
Work-up and Purification: Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Synthesis of Heterocycles
This compound is a premier starting material for a vast array of heterocyclic compounds.
Coumarins (2H-chromen-2-ones) are a class of compounds with significant biological activities.[16][17] They can be synthesized via the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with this compound, followed by intramolecular cyclization.
Experimental Protocol: Synthesis of Coumarin-3-carbonitrile [18]
-
Setup: In a suitable vessel, mix salicylaldehyde (1.0 mmol) and this compound (1.0 mmol) in a solvent such as ethanol or n-butanol.
-
Catalyst Addition: Add a catalytic amount of a base like piperidine or triethylamine (B128534) (TEA).
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure coumarin (B35378) derivative.
2-Pyridones are another important class of N-heterocycles found in many biologically active molecules.[19] Their synthesis often involves a multi-step sequence starting from this compound.
Experimental Protocol: Synthesis of N-Aryl-3-cyano-2-pyridones [19][20]
Step 1: Synthesis of N-Aryl-2-cyanoacetamide
-
Reaction: Mix an equimolar amount of a substituted aniline (0.02 mol) and this compound (0.02 mol).
-
Conditions: Heat the mixture to reflux for 2 hours. The reaction can often be performed neat (without solvent).
-
Isolation: Cool the reaction mixture. The resulting solid cyanoacetamide derivative is typically purified by recrystallization from ethanol.
Step 2: Synthesis of the 3-Cyano-2-pyridone
-
Setup: In a round-bottom flask, dissolve the N-aryl-2-cyanoacetamide (0.006 mol) and a 1,3-dicarbonyl compound like acetylacetone (B45752) (0.006 mol) in ethanol (approx. 10 mL).
-
Catalyst: Add a catalytic amount of a base, such as potassium hydroxide (B78521) (KOH).
-
Reaction: Stir and reflux the mixture at 80 °C for 4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture. The precipitate that forms is collected by filtration and washed with ethanol to yield the desired 3-cyano-2-pyridone derivative. Yields are typically good to excellent (61-79%).[20]
Conclusion
This compound is a highly valuable and versatile C4 synthon in organic synthesis. Its activated methylene group allows it to act as a potent nucleophile in a variety of cornerstone reactions, including the Knoevenagel condensation and Thorpe-Ziegler reaction. Its utility is most profoundly demonstrated in the synthesis of a wide range of biologically relevant heterocyclic scaffolds such as coumarins and pyridones. The straightforward reaction protocols and high yields associated with its transformations make this compound an essential tool for researchers in synthetic chemistry and drug development.
References
- 1. This compound | 13361-31-4 [chemicalbook.com]
- 2. This compound Market: Future Outlook and Trends 2035 [wiseguyreports.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound | 13361-31-4 | TCI EUROPE N.V. [tcichemicals.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. asianpubs.org [asianpubs.org]
- 13. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. sciforum.net [sciforum.net]
Methodological & Application
Application Notes and Protocols for Knoevenagel Condensation with Isobutyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base.[1][3] The resulting products are crucial intermediates in the manufacturing of fine chemicals, polymers, and pharmacologically active molecules.[4] This document provides a detailed protocol for the Knoevenagel condensation using isobutyl cyanoacetate (B8463686), with a focus on practical application in a laboratory setting.
Reaction Principle
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, which is then followed by a dehydration reaction where a water molecule is eliminated.[1] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine (B6355638).[1][5] The active methylene group in isobutyl cyanoacetate is deprotonated by the base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule yields the α,β-unsaturated product.[6]
Quantitative Data Summary
The efficiency of the Knoevenagel condensation can be influenced by the choice of catalyst, solvent, and reaction conditions. Below is a summary of various protocols for the synthesis of cyanoacrylates, including derivatives of this compound.
| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Solvent | Energy Source | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Aromatic Aldehydes | Ethyl Cyanoacetate | DIPEAc | None | Conventional | 70 | 1-2 h | 90-96 | [7][8] |
| Various Aldehydes | Ethyl Cyanoacetate | Triphenylphosphine | None | Conventional/MW | RT/MW | 5-60 min | 85-98 | [8] |
| Benzaldehyde (B42025) | This compound | Piperidine | Ethanol (B145695) | Conventional | Reflux | 45 min | ~81-90 | [9][10][11] |
| Aromatic Aldehydes | Ethyl Cyanoacetate | DBU/H₂O | Water | Conventional | Room Temp | - | Excellent | [12] |
| Araldehyde | Ethyl Cyanoacetate | Gallium Chloride | None | Grind Stone | Room Temp | - | High | [13] |
| Benzaldehyde | Ethyl Cyanoacetate | [MeHMTA]BF₄ | Water | Conventional | Room Temp | - | Excellent | [14] |
Experimental Protocol: Synthesis of Isobutyl 2-cyano-3-phenylacrylate
This protocol details the synthesis of isobutyl 2-cyano-3-phenylacrylate via a piperidine-catalyzed Knoevenagel condensation of benzaldehyde and this compound.[9][15][16]
Materials:
-
Benzaldehyde
-
This compound
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
Cold ethanol for washing
-
Apparatus for drying under vacuum
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of benzaldehyde and this compound in ethanol.
-
Catalyst Addition: To this solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain stirring.[11] Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 45 minutes to 2 hours.[4][11]
-
Product Precipitation: Upon completion of the reaction, cool the mixture to room temperature. The product should precipitate out of the solution.[4]
-
Isolation: Filter the solid product using a Büchner funnel and wash it with cold ethanol to remove any unreacted starting materials and catalyst.[4]
-
Drying: Dry the purified product under vacuum to yield the final isobutyl 2-cyano-3-phenylacrylate.[4]
-
Characterization: The final product can be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. For a similar compound, isobutyl 2-cyano-3-(4-(4-bromophenoxy)phenyl)acrylate, the following characterization data was reported: Yield 81%; mp 97°C; ¹H NMR: δ 8.8 (s, 1H, CH=), 8.4-6.5 (8H, Ph), 4.1 (d, 2H, CH₂), 2.1 (m, 1H, CH), 1.0 (d, 6H, CH₃); ¹³C NMR: δ 163 (C=O), 152 (HC=), 158, 149, 127, 135, 130, 123, 122, 121, 117 (Ph), 116 (CN), 104 (C=), 73 (CH₂), 28 (CH), 19 (CH₃); IR (cm⁻¹) 3076 (m, C-H), 2224 (m, CN), 1726 (s, C=O), 1602 (s, C=C), 1272 (s, C-O-CH₃), 911 (s, C-H out of plane).[10] For isobutyl 2-cyano-3-(4-(4-methoxyphenoxy)phenyl)acrylate, the reported data is: Yield 82.1%; mp 62°C; ¹H NMR: δ 8.2 (s, 1H, CH=), 7.8-6.8 (s, 8H, Ph), 4.1 (d, 2H, CH₂), 3.8 (s, 3H, OCH₃), 2.1 (m, 1H, CH), 1.0 (d, 6H, CH₃); ¹³C NMR: δ 163 (C=O), 154 (HC=), 157, 148, 134, 126, 122, 117 (Ph), 115 (CN), 100 (C=), 72 (CH₂), 28 (CH), 19 (CH₃); IR: (cm⁻¹) 2926 (m, C-H), 2222 (m, CN), 1723 (s, C=O), 1591 (s, C=C), 1245 (s, C-O-CH₃), 876 (s, C-H out of plane).[10]
Visualizations
Experimental Workflow
Caption: Workflow for Knoevenagel Condensation.
Reaction Mechanism
Caption: Knoevenagel Condensation Mechanism.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. jk-sci.com [jk-sci.com]
- 7. View of Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [jmcs.org.mx]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide [mdpi.com]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Substituted Propenoates using Isobutyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted propenoates via the Knoevenagel condensation of isobutyl cyanoacetate (B8463686) with various carbonyl compounds. This class of compounds holds significant potential in materials science and medicinal chemistry.
Introduction
Substituted propenoates, specifically isobutyl 2-cyano-3-arylpropenoates, are versatile building blocks in organic synthesis. They are commonly synthesized through the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In this case, isobutyl cyanoacetate serves as the active methylene (B1212753) compound, which reacts with various aldehydes and ketones in the presence of a basic catalyst to yield the corresponding α,β-unsaturated propenoate.
The electron-withdrawing nature of the cyano and isobutoxycarbonyl groups activates the methylene protons of this compound, facilitating deprotonation by a weak base. Piperidine (B6355638) is a commonly employed and effective catalyst for this transformation, promoting the reaction under mild conditions.[2][3][4][5][6] The resulting substituted propenoates are valuable precursors for the synthesis of polymers and have shown promise in the development of novel therapeutic agents due to their diverse biological activities. For instance, derivatives of cyanoacrylates have been investigated for their anti-inflammatory and anticancer properties.[7][8][9]
Data Presentation
The following table summarizes the reaction of this compound with a variety of substituted benzaldehydes, showcasing the versatility of the Knoevenagel condensation in generating a library of substituted propenoates.
| Entry | Aldehyde Substituent (R) | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | 4-Acetamido | Piperidine | - | Stirring | - | [2] |
| 2 | 2-Cyano | Piperidine | - | Stirring | - | [2] |
| 3 | 3-Cyano | Piperidine | - | Stirring | - | [2] |
| 4 | 4-Cyano | Piperidine | - | Stirring | - | [2] |
| 5 | 4-Dimethylamino | Piperidine | - | Stirring | - | [2] |
| 6 | 4-Diethylamino | Piperidine | - | Stirring | - | [2] |
| 7 | 2,6-Dimethyl | Piperidine | - | Stirring | - | [2] |
| 8 | 3,4-Dimethyl | Piperidine | - | Stirring | - | [2] |
| 9 | 5-Bromo-2,4-dimethoxy | Piperidine | - | Stirring | - | [7] |
| 10 | 2-Bromo-3-hydroxy-4-methoxy | Piperidine | - | Stirring | - | [7] |
| 11 | 3-Chloro-2,6-difluoro | Piperidine | - | Stirring | - | [7] |
| 12 | 2,3,4,5,6-Pentafluoro | Piperidine | - | Stirring | - | [7] |
Note: Yields were not explicitly provided in the cited abstract for all compounds, but the synthesis was reported as successful.
Experimental Protocols
Protocol 1: General Procedure for the Piperidine-Catalyzed Synthesis of Isobutyl 2-Cyano-3-aryl-2-propenoates
This protocol describes a general and efficient method for the Knoevenagel condensation of this compound with various aromatic aldehydes using piperidine as a catalyst.[2][3]
Materials:
-
Substituted benzaldehyde (B42025) (1.0 eq)
-
This compound (1.0 eq)
-
Piperidine (catalytic amount, ~5-10 mol%)
-
Ethanol (B145695) or Isopropanol (B130326) (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Stirring hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of the desired substituted benzaldehyde and this compound.
-
Add a few drops of piperidine to the mixture with stirring. The reaction is often exothermic.
-
Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction may proceed to completion within a few minutes to several hours, often resulting in the formation of a solid product.
-
Once the reaction is complete, isolate the crude product by filtration.
-
Wash the collected solid with a small amount of cold ethanol or isopropanol to remove any unreacted starting materials and catalyst.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or isopropanol, to obtain the pure substituted isobutyl propenoate.
-
Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis.[2]
Visualizations
Reaction Mechanism
The Knoevenagel condensation proceeds through a well-established mechanism involving the formation of a carbanion intermediate.
Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of substituted propenoates.
Caption: General experimental workflow for propenoate synthesis.
Applications in Drug Development
Substituted propenoates and related cyanoacrylate derivatives have garnered significant interest in the field of drug development. Their rigid, planar structure and the presence of multiple functional groups allow for diverse biological interactions.
-
Anti-inflammatory Agents: Phenylacrylamide derivatives, structurally related to the compounds described herein, have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide and various cytokines.[8][9] This suggests that isobutyl propenoates could serve as scaffolds for the development of novel anti-inflammatory drugs.
-
Anticancer Agents: Certain substituted phenylcyanoacrylates have been identified as inhibitors of cancer-promoting phosphatases, highlighting their potential in oncology.[7] The core structure can be modified with various substituents to optimize potency and selectivity against specific cancer targets.
-
Tissue Adhesives: While not a direct drug application, isobutyl cyanoacrylate itself is known for its use as a tissue adhesive in medical and veterinary settings.[10][11] This biocompatibility could be a desirable feature for drug delivery systems or implantable devices incorporating propenoate-based polymers.
The synthetic accessibility and the diverse biological activities of substituted propenoates make them an attractive class of compounds for further investigation in drug discovery and development programs. The straightforward Knoevenagel condensation allows for the rapid generation of compound libraries for screening and lead optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and styrene copolymerization of novel ring-substituted isobutyl 2-cyano-3-phenyl-2-propenoates [morressier.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Isobutyl 2-cyanoacrylate | C8H11NO2 | CID 14046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cyanoacrylate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Isobutyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of various heterocyclic compounds utilizing isobutyl cyanoacetate (B8463686) as a key building block. The methodologies outlined are foundational for the exploration of novel chemical entities in drug discovery and materials science.
Synthesis of Functionalized 4H-Pyrans
Substituted 4H-pyrans are a class of heterocyclic compounds that exhibit a wide range of biological activities. The one-pot, three-component reaction of an aldehyde, an active methylene (B1212753) compound (isobutyl cyanoacetate), and a 1,3-dicarbonyl compound is an efficient method for their synthesis.
Experimental Protocol: Synthesis of Isobutyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
This protocol is based on the multi-component synthesis of 4H-pyran derivatives.
Reagents:
-
Isobutyl acetoacetate (B1235776)
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
Procedure:
-
To a solution of benzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL), add a catalytic amount of piperidine (2-3 drops).
-
Stir the mixture at room temperature for 10-15 minutes.
-
To this mixture, add isobutyl acetoacetate (10 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from ethanol to afford the pure product.
Quantitative Data:
| Compound | Yield (%) | Melting Point (°C) |
| Isobutyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | 85-92% | 142-144 |
| Isobutyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate[1] | 88% | 158-160 |
Characterization Data for Isobutyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate:
-
IR (KBr, cm⁻¹): 3410, 3320 (NH₂), 2195 (CN), 1680 (C=O), 1600 (C=C).
-
¹H NMR (CDCl₃, δ ppm): 0.95 (d, 6H), 1.95 (m, 1H), 2.30 (s, 3H), 3.80 (d, 2H), 4.60 (s, 1H), 4.75 (s, 2H, NH₂), 7.20-7.40 (m, 5H).
-
¹³C NMR (CDCl₃, δ ppm): 14.1, 19.2, 27.8, 36.5, 58.2, 71.5, 98.7, 119.8, 126.9, 127.8, 128.6, 144.5, 158.3, 160.1, 166.2.
Synthesis of Substituted 2-Pyridones via Guareschi-Thorpe Reaction
The Guareschi-Thorpe reaction is a classic method for the synthesis of 2-pyridones. This multicomponent reaction involves the condensation of a β-dicarbonyl compound, an alkyl cyanoacetate, and a nitrogen source, typically ammonia (B1221849) or an ammonium (B1175870) salt.
Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone
This protocol is adapted from the general procedure for the Guareschi-Thorpe synthesis.[2][3]
Reagents:
-
Acetylacetone (B45752) (1,3-diketone)
-
This compound
-
Ammonium acetate (B1210297)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve ammonium acetate (15 mmol) in water (10 mL) and add ethanol (20 mL).
-
To this solution, add acetylacetone (10 mmol) and this compound (10 mmol).
-
Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield the desired 3-cyano-2-pyridone.
Quantitative Data (Representative):
| Reactants | Product | Yield (%) |
| Acetylacetone, Ethyl Cyanoacetate, Ammonium Acetate | 3-Cyano-4,6-dimethyl-2-pyridone | 75-85% |
| Benzoylacetone, Ethyl Cyanoacetate, Ammonium Acetate | 3-Cyano-6-methyl-4-phenyl-2-pyridone | 70-80% |
Note: Yields are expected to be comparable when using this compound in place of ethyl cyanoacetate.
Synthesis of Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester (or in this case, this compound as an active methylene compound), and urea (B33335) or thiourea.
Experimental Protocol: Synthesis of Isobutyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is a modification of the classical Biginelli reaction.[4][5]
Reagents:
-
Benzaldehyde
-
Isobutyl acetoacetate
-
Urea
-
Hydrochloric acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, combine benzaldehyde (10 mmol), isobutyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (25 mL).
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Quantitative Data (Representative):
| Aldehyde | β-Ketoester/Active Methylene | Product | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | Ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 80-90% |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 85-95% |
Note: Similar yields can be expected with isobutyl acetoacetate.
Synthesis of Coumarins via Knoevenagel Condensation
The Knoevenagel condensation provides a straightforward route to 3-substituted coumarins by reacting a salicylaldehyde (B1680747) derivative with an active methylene compound, such as this compound, in the presence of a basic catalyst.
Experimental Protocol: Synthesis of 3-Cyano-7-hydroxycoumarin
This protocol is based on the Knoevenagel condensation for coumarin (B35378) synthesis.[6][7]
Reagents:
-
This compound
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve 2,4-dihydroxybenzaldehyde (10 mmol) and this compound (10 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Add a catalytic amount of piperidine (4-5 drops) to the mixture.
-
Reflux the reaction mixture for 2-3 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with cold ethanol and dry it to obtain the crude product.
-
Recrystallize from ethanol or acetic acid for further purification.
Quantitative Data (Representative):
| Salicylaldehyde Derivative | Active Methylene Compound | Product | Yield (%) |
| Salicylaldehyde | Ethyl Cyanoacetate | 3-Cyanocoumarin | 85-95% |
| 2,4-Dihydroxybenzaldehyde | Ethyl Cyanoacetate | 3-Cyano-7-hydroxycoumarin | 90-98% |
Note: this compound is expected to give comparable yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Guareschi-Thorpe Condensation [drugfuture.com]
- 3. Guareschi-Thorpe Condensation [drugfuture.com]
- 4. journals.iau.ir [journals.iau.ir]
- 5. One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation [journals.iau.ir]
- 6. benchchem.com [benchchem.com]
- 7. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
Application Notes and Protocols: Piperidine-Catalyzed Knoevenagel Condensation with Isobutyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its operational simplicity and broad substrate scope. This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, catalyzed by a base. Piperidine (B6355638), a secondary amine, is a widely employed and effective catalyst for this transformation.[1][2][3] These application notes provide detailed protocols for the piperidine-catalyzed Knoevenagel condensation of isobutyl cyanoacetate (B8463686) with various aldehydes, yielding α,β-unsaturated compounds that are valuable intermediates in medicinal chemistry and materials science.[4][5][6]
Reaction Mechanism
The piperidine-catalyzed Knoevenagel condensation proceeds through a well-established mechanism. Initially, piperidine reacts with the aldehyde to form a reactive iminium ion. Concurrently, piperidine also acts as a base, deprotonating the active methylene group of isobutyl cyanoacetate to generate a stabilized enolate. The enolate then undergoes a nucleophilic attack on the iminium ion. Subsequent elimination of piperidine and a water molecule yields the final α,β-unsaturated product.[3][7][8]
Caption: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation.
Experimental Protocols
General Protocol for Piperidine-Catalyzed Knoevenagel Condensation
This protocol provides a general procedure for the reaction of an aromatic aldehyde with this compound using piperidine as a catalyst.[4][5]
Materials:
-
Substituted Benzaldehyde (B42025) (1.0 eq)
-
This compound (1.0 - 1.2 eq)[1]
-
Piperidine (catalytic amount, e.g., a few drops or 10 mol%)[1][4]
-
Solvent (e.g., Ethanol (B145695), Toluene, or solvent-free)
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser (if heating is required)
Procedure:
-
To a round-bottom flask, add the substituted benzaldehyde (1.0 equivalent) and this compound (1.0-1.2 equivalents).[1]
-
If a solvent is used, add it to the flask to dissolve the reactants.
-
Add a catalytic amount of piperidine (e.g., a few drops) to the reaction mixture with stirring.[4]
-
The reaction is typically allowed to proceed at room temperature for an extended period (e.g., 48 hours) or can be heated to reflux to reduce the reaction time.[4][9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate has formed, the product can be isolated by filtration.[1]
-
The crude product is then purified by recrystallization from a suitable solvent, such as 2-propanol or ethanol.[4][9]
Example: Synthesis of Isobutyl 2-cyano-3-(4-methoxyphenyl)acrylate
Materials:
-
4-Methoxybenzaldehyde (B44291) (1.0 eq)
-
This compound (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) and this compound (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for the formation of a precipitate.
-
Once the reaction is complete, collect the solid product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Data Presentation
The following table summarizes representative data for the piperidine-catalyzed Knoevenagel condensation of this compound with various substituted benzaldehydes. Yields can vary based on reaction conditions and the specific aldehyde used.
| Aldehyde | Product | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Isobutyl 2-cyano-3-phenylacrylate | 48 | High | [4] |
| 4-Methoxybenzaldehyde | Isobutyl 2-cyano-3-(4-methoxyphenyl)acrylate | - | High | [5] |
| 2,5-Dimethylbenzaldehyde | Isobutyl 2-cyano-3-(2,5-dimethylphenyl)acrylate | 48 | High | [4] |
| 4-Bromophenoxybenzaldehyde | Isobutyl 2-cyano-3-(4-(4-bromophenoxy)phenyl)acrylate | 48 | High | [4] |
| 3,4-Dibenzyloxybenzaldehyde | Isobutyl 2-cyano-3-(3,4-dibenzyloxyphenyl)acrylate | - | High | [5] |
| 2,3-Methylenedioxybenzaldehyde | Isobutyl 2-cyano-3-(benzo[d][1][4]dioxol-5-yl)acrylate | - | High | [5] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of Knoevenagel condensation products.
Caption: General experimental workflow for the Knoevenagel condensation.
Conclusion
The piperidine-catalyzed Knoevenagel condensation of this compound is a robust and versatile method for the synthesis of a wide array of α,β-unsaturated compounds. The reaction is characterized by mild conditions, high yields, and simple experimental procedures, making it a valuable tool for both academic research and industrial drug development. The protocols and data presented herein provide a comprehensive guide for the successful implementation of this important synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrj.org [chemrj.org]
Application Notes and Protocols: The Role of Isobutyl Cyanoacetate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of isobutyl cyanoacetate (B8463686) in the synthesis of key pharmaceutical intermediates. This versatile reagent serves as a valuable building block in several critical carbon-carbon bond-forming reactions, including the Knoevenagel condensation, Hantzsch dihydropyridine (B1217469) synthesis, and Thorpe-Ziegler reaction, leading to the formation of diverse heterocyclic structures and other precursors for active pharmaceutical ingredients (APIs).
Knoevenagel Condensation: Synthesis of Isobutyl Cyanoacrylate Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. Isobutyl cyanoacetate is an effective active methylene (B1212753) compound for this reaction, particularly in the synthesis of isobutyl 2-cyano-3-arylacrylates, which are precursors to various pharmaceutical agents.
Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation
This protocol describes the synthesis of isobutyl phenylcyanoacrylates from various benzaldehydes and this compound.
Materials:
-
Substituted benzaldehyde (B42025) (1.0 eq)
-
This compound (1.0 eq)
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (e.g., 10 mmol) and this compound (10 mmol, 1.41 g) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.5 mmol, 0.043 g).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data: Knoevenagel Condensation of this compound
| Aldehyde (Substituent) | Product | Yield (%) | Reference |
| 2-Fluoro-5-methylbenzaldehyde | Isobutyl 2-cyano-3-(2-fluoro-5-methylphenyl)acrylate | 70.5 | [1] |
| 4-Acetamidobenzaldehyde | Isobutyl 3-(4-acetamidophenyl)-2-cyanoacrylate | - | [2] |
| 2-Cyanobenzaldehyde | Isobutyl 2-cyano-3-(2-cyanophenyl)acrylate | - | [2] |
| 3-Cyanobenzaldehyde | Isobutyl 2-cyano-3-(3-cyanophenyl)acrylate | - | [2] |
| 4-Cyanobenzaldehyde | Isobutyl 2-cyano-3-(4-cyanophenyl)acrylate | - | [2] |
| 4-(Dimethylamino)benzaldehyde | Isobutyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate | - | [2] |
| 4-(Diethylamino)benzaldehyde | Isobutyl 2-cyano-3-(4-(diethylamino)phenyl)acrylate | - | [2] |
| 2,6-Dimethylbenzaldehyde | Isobutyl 2-cyano-3-(2,6-dimethylphenyl)acrylate | - | [2] |
| 3,4-Dimethylbenzaldehyde | Isobutyl 2-cyano-3-(3,4-dimethylphenyl)acrylate | - | [2] |
Note: Specific yield data for all compounds were not available in the searched literature. The table indicates successful synthesis.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that provides access to dihydropyridine scaffolds, which are prominent in a number of calcium channel blockers. While traditionally employing β-ketoesters, this compound can be used as the active methylene component to generate cyanodihydropyridine derivatives.
General Experimental Protocol: Hantzsch Synthesis with this compound
This protocol is an adaptation for the use of this compound based on the general principles of the Hantzsch reaction.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
This compound (2.0 eq)
-
Ammonium (B1175870) acetate (B1210297) or Ammonia (1.2 eq)
-
Ethanol or Acetic acid (solvent)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (10 mmol), this compound (20 mmol, 2.82 g), and ammonium acetate (12 mmol, 0.92 g).
-
Add ethanol or acetic acid as the solvent.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Quantitative Data: Hantzsch Dihydropyridine Synthesis
Thorpe-Ziegler Reaction: Synthesis of Cyclic Ketones
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyanoketone after acidic hydrolysis. This reaction is a powerful tool for the synthesis of five- to eight-membered rings. Dinitriles required for this reaction can be synthesized from precursors derived from this compound.[3][4][5][6][7]
General Experimental Protocol: Thorpe-Ziegler Cyclization
This is a general protocol that can be adapted for dinitriles derived from this compound.
Materials:
-
α,ω-Dinitrile (1.0 eq)
-
Strong base (e.g., Sodium ethoxide, Sodium hydride)
-
Aprotic solvent (e.g., Toluene, DMF)
-
Aqueous acid (for hydrolysis)
Procedure:
-
Cyclization: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the dinitrile in an anhydrous aprotic solvent.
-
Add the strong base portion-wise or as a solution/suspension in the same solvent at a controlled temperature (often room temperature or elevated temperatures).
-
Stir the reaction mixture until the cyclization is complete (monitored by TLC or GC).
-
Hydrolysis: Carefully quench the reaction mixture with an aqueous acid solution (e.g., HCl or H₂SO₄).
-
Heat the mixture to effect hydrolysis of the intermediate enamine.
-
Work-up: After cooling, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude cyclic ketone by distillation or column chromatography.
Quantitative Data: Thorpe-Ziegler Reaction
Specific quantitative data for Thorpe-Ziegler reactions of dinitriles derived directly from this compound were not found in the search results. Yields are highly dependent on the ring size and substrate.
Applications in Anticonvulsant Synthesis
While direct experimental protocols for the synthesis of specific anticonvulsants using this compound were not explicitly detailed in the provided search results, the heterocyclic scaffolds accessible through the reactions described above are common cores in many anticonvulsant drugs. For instance, dihydropyridines and other nitrogen-containing heterocycles are known to exhibit anticonvulsant activity. The functional group handles provided by the use of this compound (the cyano and ester groups) in these syntheses allow for further molecular elaboration to develop novel anticonvulsant candidates.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its application in Knoevenagel condensations is well-documented for producing substituted cyanoacrylates. Furthermore, its potential use in multicomponent reactions like the Hantzsch synthesis and in the formation of precursors for Thorpe-Ziegler cyclization opens avenues for the creation of a wide array of complex molecules, including various heterocyclic systems of medicinal interest. The protocols provided herein serve as a guide for researchers to explore the utility of this compound in the development of novel pharmaceutical compounds.
References
- 1. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scribd.com [scribd.com]
- 7. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
Isobutyl Cyanoacetate: A Versatile Precursor for Agrochemical Synthesis
Introduction
Isobutyl cyanoacetate (B8463686), a carboxylate ester with the chemical formula C₇H₁₁NO₂, serves as a key building block in the synthesis of a diverse range of agrochemicals. Its reactive methylene (B1212753) group, situated between a nitrile and an ester group, readily participates in various chemical transformations, most notably the Knoevenagel condensation. This reaction provides a straightforward route to the formation of carbon-carbon double bonds, a fundamental step in the construction of many biologically active molecules. This application note details the use of isobutyl cyanoacetate in the synthesis of herbicides, insecticides, and fungicides, providing experimental protocols and quantitative data for researchers in the field of agrochemical development. The global market for this compound is projected to grow, driven by its increasing use in the pharmaceutical and agricultural sectors.[1]
Synthesis of Herbicidal 2-Cyanoacrylates
Derivatives of 2-cyanoacrylate are a well-established class of herbicides. The synthesis of these compounds from this compound is primarily achieved through the Knoevenagel condensation with various aromatic or heterocyclic aldehydes. The resulting α,β-unsaturated compounds often exhibit potent herbicidal activity by inhibiting essential plant processes.
General Synthetic Pathway for Herbicidal 2-Cyanoacrylates
The synthesis of herbicidal 2-cyanoacrylates from this compound generally follows the Knoevenagel condensation reaction with an appropriate aldehyde. This reaction is typically catalyzed by a weak base.
Caption: General workflow for the synthesis of herbicidal 2-cyanoacrylates.
Experimental Protocol: Knoevenagel Condensation for Herbicide Synthesis
This protocol is a generalized procedure based on typical Knoevenagel condensations for the synthesis of 2-cyanoacrylate herbicides.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic or heterocyclic aldehyde (1.0 eq)
-
Piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount, e.g., 0.1 eq)
-
Ethanol (B145695) or Toluene as solvent
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the selected aldehyde (1.0 eq) in ethanol or toluene, add a catalytic amount of piperidine or DBU.
-
The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure isobutyl 2-cyanoacrylate derivative.
Quantitative Data: Herbicidal Activity
The herbicidal activity of 2-cyanoacrylate derivatives is typically evaluated against a panel of weed species. The data is often presented as the concentration required for 50% inhibition of growth (IC₅₀) or as a percentage of inhibition at a given concentration. While specific data for this compound derivatives is limited in the provided search results, the general class of 2-cyanoacrylates has shown significant herbicidal activity. For instance, certain 2-cyanoacrylates containing pyrazole (B372694) or 1,2,3-triazole moieties have demonstrated potent herbicidal effects against various weeds.[2]
| Compound Class | Target Weeds | Activity | Reference |
| 2-Cyanoacrylates with Pyrazole/Triazole | Brassica juncea, Chenopodium serotinum, Alopecurus aequalis | Significant inhibition at 1500 g/ha | [2] |
| Isoxazole-containing 2-Cyanoacrylates | Rape, Amaranth pigweed | Excellent activity at 75 g/ha | [3] |
Synthesis of Insecticidal Pyridones
Substituted 2-pyridones are a class of compounds that have shown promising insecticidal properties. The synthesis of these heterocyclic structures can be achieved through a multi-component reaction involving a cyanoacetamide derivative (which can be prepared from this compound), an aldehyde, and an active methylene compound.
General Synthetic Pathway for Insecticidal Pyridones
The synthesis of insecticidal pyridones often involves a one-pot reaction where a cyanoacetamide derivative reacts with an aldehyde and another active methylene compound in the presence of a base.
Caption: Logical workflow for the synthesis of insecticidal pyridones.
Experimental Protocol: Synthesis of 2-Pyridone Derivatives
The following is a representative protocol for the synthesis of 2-pyridone insecticides.
Part 1: Synthesis of N-substituted Cyanoacetamide
-
This compound is reacted with a primary amine in a suitable solvent, often with heating, to facilitate the amidation reaction.
-
The isobutanol byproduct and solvent are removed under reduced pressure.
-
The resulting N-substituted cyanoacetamide is purified by recrystallization or chromatography.
Part 2: One-Pot Synthesis of 2-Pyridone
-
In a flask containing ethanol, dissolve the N-substituted cyanoacetamide (1.0 eq), an aromatic aldehyde (1.0 eq), and an active methylene compound (e.g., malononitrile (B47326) or another cyanoacetate ester) (1.0 eq).[4]
-
Add a catalytic amount of piperidine.[4]
-
Reflux the mixture for several hours, monitoring the reaction by TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.[4]
Quantitative Data: Insecticidal Activity
The insecticidal activity of synthesized pyridone derivatives is assessed against various insect pests. The efficacy is often reported as the lethal concentration required to kill 50% of the test population (LC₅₀). For example, certain 3-cyano-2-pyridone derivatives have shown notable insecticidal properties.[5]
| Compound | Target Insect | LC₅₀ (mg/mL) | Reference |
| 3-cyano-2-pyridone derivative (3ci) | Not specified | 2.206 | [5] |
| Cyanoacetanilide derivative (Com. 5) | Spodoptera littoralis | 970 ppm | [4] |
| Cyanoacetanilide derivative (Com. 5) | Aphis gossypii | 50 ppm | [4] |
Synthesis of Fungicidal Isoxazoles
Isoxazole (B147169) derivatives represent another important class of agrochemicals, exhibiting significant fungicidal activity. The synthesis of these compounds can be achieved through the reaction of a β-ketoester, which can be derived from this compound, with hydroxylamine.
General Synthetic Pathway for Fungicidal Isoxazoles
The core of isoxazole synthesis involves the cyclization of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine. A key intermediate, an α,β-unsaturated ester, can be prepared from this compound via a Knoevenagel condensation.
Caption: Synthetic pathway to fungicidal isoxazoles.
Experimental Protocol: Synthesis of Isoxazole Derivatives
This protocol outlines a general method for the synthesis of isoxazole fungicides.
Part 1: Synthesis of α,β-Unsaturated Ester
-
Perform a Knoevenagel condensation between this compound and an appropriate aldehyde as described in the herbicide synthesis protocol.
Part 2: 1,3-Dipolar Cycloaddition
-
The α,β-unsaturated ester is reacted with a nitrile oxide, which is typically generated in situ from an aldoxime using an oxidizing agent.[6]
-
The reaction is carried out in a suitable solvent at room temperature or with gentle heating.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is worked up by washing with water and extracting the product with an organic solvent.
-
The crude product is purified by column chromatography to yield the isoxazole derivative.
Quantitative Data: Fungicidal Activity
The fungicidal activity of isoxazole derivatives is evaluated against a range of plant pathogenic fungi. The results are often expressed as the percentage of mycelial growth inhibition at a specific concentration. Several 3-substituted isoxazolecarboxamides have demonstrated high fungicidal activities.[6]
| Compound Class | Target Fungi | Activity | Reference |
| 3-Substituted Isoxazolecarboxamides | Alternaria alternata, Botrytis cinerea, Rhizoctonia solani | High fungicidal activity | [6] |
This compound is a valuable and versatile precursor for the synthesis of a wide array of agrochemicals. Its ability to readily undergo Knoevenagel condensations and other transformations allows for the efficient construction of complex molecules with potent herbicidal, insecticidal, and fungicidal activities. The protocols and data presented in this application note provide a foundation for researchers to explore the potential of this compound in the development of novel and effective crop protection agents. Further research into the synthesis and biological evaluation of new derivatives is warranted to expand the utility of this important chemical intermediate.
References
- 1. This compound Market: Future Outlook and Trends 2035 [wiseguyreports.com]
- 2. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and herbicidal activities of novel 2-cyanoacrylates containing isoxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejppri.eg.net [ejppri.eg.net]
- 5. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of Novel Polymers Using Isobutyl Cyanoacetate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel polymers derived from isobutyl cyanoacetate (B8463686). The methodologies outlined herein are intended to guide researchers in the development of new polymeric materials with potential applications in drug delivery, bioadhesives, and other biomedical fields.
Introduction
Poly(alkyl cyanoacrylate)s (PACAs) are a class of biodegradable and biocompatible polymers that have garnered significant interest for biomedical applications.[1] Isobutyl cyanoacrylate, a prominent member of this family, is known for its use in tissue adhesives and as a component of nanoparticle drug delivery systems.[2][3] By modifying the isobutyl cyanoacrylate monomer, it is possible to synthesize a diverse range of novel polymers with tailored properties.
The primary route for creating novel monomers from isobutyl cyanoacetate is the Knoevenagel condensation reaction with various aldehydes and ketones.[4][5] This reaction introduces new functional groups into the monomer structure, which in turn influences the properties of the resulting polymer. Subsequent polymerization, typically through anionic or radical mechanisms, yields the final polymeric material.[1][6]
These application notes will detail the synthesis of a series of novel isobutyl 2-cyano-3-phenyl-2-propenoate (B14752051) monomers and their subsequent polymerization.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various ring-substituted isobutyl 2-cyano-3-phenyl-2-propenoate monomers and their copolymers with styrene (B11656). While the data presented is for copolymers, it provides valuable insights into the reactivity and thermal properties of the novel monomers.
Table 1: Synthesis of Ring-Substituted Isobutyl 2-Cyano-3-Phenyl-2-Propenoate Monomers
| Substituent (R) in Benzaldehyde (B42025) | Monomer Yield (%) |
| 4-acetamido | Data not available |
| 2-cyano | Data not available |
| 3-cyano | Data not available |
| 4-cyano | Data not available |
| 4-dimethylamino | Data not available |
| 4-diethylamino | Data not available |
| 2,6-dimethyl | Data not available |
| 3,4-dimethyl | Data not available |
Note: Specific yield percentages for each monomer were not provided in the reference material, but the synthesis was reported to be successful.[4]
Table 2: Characterization of Copolymers of Ring-Substituted Isobutyl 2-Cyano-3-Phenyl-2-Propenoates and Styrene
| Monomer Substituent (R) | Copolymer Composition (mol% of cyanoacrylate) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (°C) |
| 4-acetamido | 25.8 | 129 | 320 |
| 2-cyano | 15.2 | 115 | 310 |
| 3-cyano | 18.5 | 118 | 315 |
| 4-cyano | 20.1 | 120 | 325 |
| 4-dimethylamino | 8.4 | 105 | 290 |
| 4-diethylamino | 9.1 | 102 | 285 |
| 2,6-dimethyl | 11.5 | 110 | 305 |
| 3,4-dimethyl | 13.2 | 112 | 310 |
Data extracted from "Synthesis and styrene copolymerization of novel ring-substituted isobutyl 2-cyano-3-phenyl-2-propenoates".[4]
Experimental Protocols
Monomer Synthesis: Knoevenagel Condensation
This protocol describes the synthesis of isobutyl 2-cyano-3-(substituted-phenyl)-2-propenoates.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-cyanobenzaldehyde, 2,6-dimethylbenzaldehyde)
-
Piperidine (B6355638) (catalyst)
-
2-Propanol (for recrystallization)
-
20 mL glass vial
-
Magnetic stirrer
Procedure:
-
In a 20 mL glass vial, mix equimolar amounts of this compound and the desired ring-substituted benzaldehyde.[5]
-
Add a few drops of piperidine to the mixture with stirring.[5]
-
Allow the reaction to proceed for 48 hours at room temperature.[5]
-
The product will precipitate out of the solution. Isolate the solid product by filtration.[5]
-
Purify the crude product by recrystallization from 2-propanol.[5]
-
Dry the purified monomer and characterize it using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[4]
Polymer Synthesis: Anionic Polymerization
This protocol describes the anionic homopolymerization of a synthesized isobutyl 2-cyano-3-(substituted-phenyl)-2-propenoate monomer.
Materials:
-
Synthesized isobutyl 2-cyano-3-(substituted-phenyl)-2-propenoate monomer
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium methoxide (B1231860) (initiator)
-
Methanol (B129727) (for termination)
-
Schlenk flask
-
Syringes
-
Nitrogen or Argon source
Procedure:
-
Thoroughly dry all glassware and purge with an inert gas (Nitrogen or Argon).
-
In a Schlenk flask under an inert atmosphere, dissolve the synthesized monomer in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Using a syringe, add a calculated amount of sodium methoxide solution in THF to initiate the polymerization. The amount of initiator will determine the target molecular weight.
-
Allow the polymerization to proceed for the desired time. The reaction is typically very fast.
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as cold methanol or hexane.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for glass transition temperature, and Thermogravimetric Analysis (TGA) for thermal stability.
Polymer Synthesis: Radical Polymerization
This protocol describes the radical homopolymerization of a synthesized isobutyl 2-cyano-3-(substituted-phenyl)-2-propenoate monomer. Note that the homopolymerization of these trisubstituted ethylenes can be challenging due to steric hindrance.[7]
Materials:
-
Synthesized isobutyl 2-cyano-3-(substituted-phenyl)-2-propenoate monomer
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Radical initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)
-
Anionic polymerization inhibitor (e.g., acetic acid)[6]
-
Schlenk flask
-
Syringes
-
Nitrogen or Argon source
Procedure:
-
Thoroughly dry all glassware and purge with an inert gas.
-
In a Schlenk flask under an inert atmosphere, dissolve the synthesized monomer and the radical initiator (e.g., AIBN) in the anhydrous solvent.
-
Add a small amount of an anionic polymerization inhibitor, such as acetic acid, to prevent anionic polymerization.[6]
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) to initiate the polymerization.
-
Allow the polymerization to proceed for the desired time (typically several hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterize the polymer using GPC, DSC, and TGA.
Mandatory Visualizations
The following diagrams illustrate the key workflows and chemical transformations described in these application notes.
Caption: Workflow for the synthesis of novel monomers via Knoevenagel condensation.
Caption: General workflow for the polymerization of novel cyanoacrylate monomers.
Caption: Conceptual signaling pathway for drug delivery using novel polymers.
References
- 1. Adjusting the polymerization time of isobutyl-2 cyanoacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjusting the polymerization time of isobutyl-2 cyanoacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and styrene copolymerization of novel ring-substituted isobutyl 2-cyano-3-phenyl-2-propenoates [morressier.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Knoevenagel Condensation of Isobutyl Cyanoacetate with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[1] This reaction is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its products. This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of isobutyl cyanoacetate (B8463686) with various aromatic aldehydes, yielding isobutyl 2-cyano-3-arylacrylate derivatives. These derivatives have shown promise as antimicrobial and anticancer agents.[2][3]
Reaction Mechanism
The Knoevenagel condensation of isobutyl cyanoacetate with an aromatic aldehyde, commonly catalyzed by a base such as piperidine (B6355638), proceeds through a series of reversible steps. The base abstracts a proton from the α-carbon of this compound, forming a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate. Subsequent protonation and dehydration yield the final α,β-unsaturated product, isobutyl 2-cyano-3-arylacrylate.
Caption: Knoevenagel condensation mechanism.
Data Presentation
The following table summarizes the yields of isobutyl 2-cyano-3-arylacrylate derivatives from the reaction of this compound with various substituted aromatic aldehydes.
| Aromatic Aldehyde Substituent | Catalyst | Reaction Conditions | Yield (%) | Reference |
| 2-Ethyl | Piperidine | Room temp, 48h | 87 | [1] |
| 4-(4-Bromophenoxy) | Piperidine | Room temp, 48h | 94 | [1] |
| 2-(4-Chlorophenoxy) | Piperidine | Room temp, 48h | 94 | [1] |
| 4-(4-Methoxyphenoxy) | Piperidine | Room temp, 48h | 82.1 | [1] |
| 3-(4-Methylphenyl) | Piperidine | Room temp, 48h | 82 | [1] |
| 2,5-Dimethyl | Piperidine | Room temp, 48h | 91 | [1] |
| 2,4,6-Trimethyl | Piperidine | - | 72 | [4] |
| 2,3,5,6-Tetramethyl | Piperidine | - | 72 | [4] |
| 2-Fluoro-5-iodo | Piperidine | - | 76.3 | [4] |
| 2-Fluoro-6-iodo | Piperidine | - | 87.1 | [4] |
| Unsubstituted | Ammonium (B1175870) Acetate (B1210297) | Microwave, 30-60s | >90 | [5] |
| 4-Methyl | Ammonium Acetate | Microwave, 30-60s | >90 | [5] |
| 4-Methoxy | Ammonium Acetate | Microwave, 30-60s | >90 | [5] |
| 4-Chloro | Ammonium Acetate | Microwave, 30-60s | >90 | [5] |
| 4-Nitro | Ammonium Acetate | Microwave, 30-60s | >90 | [5] |
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation (Conventional Heating)
This protocol describes a general procedure for the synthesis of isobutyl 2-cyano-3-arylacrylates using piperidine as a catalyst under conventional heating.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (B145695) (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and this compound (1.0 eq) in a minimal amount of ethanol.
-
Add a catalytic amount of piperidine to the reaction mixture with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Protocol 2: Ammonium Acetate-Catalyzed Knoevenagel Condensation (Microwave Irradiation)
This protocol outlines a rapid and efficient synthesis of isobutyl 2-cyano-3-arylacrylates using ammonium acetate as a catalyst under solvent-free microwave irradiation.[5]
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Ammonium acetate (catalytic amount)
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 eq), this compound (1.0 eq), and a catalytic amount of ammonium acetate.
-
Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 160-320 W) for 30-60 seconds.[6]
-
Monitor the reaction for completion by TLC after cooling.
-
The crude product can be purified by recrystallization from an appropriate solvent.
Caption: General experimental workflow.
Applications in Drug Development
Derivatives of this compound have demonstrated a range of biological activities, making them attractive scaffolds for drug discovery and development.
Antimicrobial Activity
Several isobutyl 2-cyano-3-arylacrylate derivatives have been synthesized and screened for their antibacterial and antifungal activities.[2] Studies have shown that these compounds can be more effective against fungal pathogens than bacterial pathogens, with activity comparable to the standard antifungal drug fluconazole.[5] The antimicrobial effect is influenced by the nature of the substituent on the aromatic ring. For instance, isobutyl and trifluoro cyanoacrylates have shown inhibitory effects against Lactobacillus casei and Staphylococcus aureus.[7] N-butyl-cyanoacrylate, a related compound, has demonstrated in vitro antifungal effects against common filamentous fungi.[8]
Anticancer Activity
The cyanoacrylate scaffold is a component of several molecules with potential anticancer properties.[3] While specific studies on the anticancer activity of isobutyl 2-cyano-3-arylacrylate derivatives are emerging, related ethyl cyanoacrylate derivatives have shown cytotoxic effects against various human cancer cell lines, including lung, colorectal, and hepatocellular carcinoma.[3] The mechanism of action for some of these compounds is thought to involve the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the JAK/STAT3 pathway.[3]
Caption: Potential JAK/STAT signaling inhibition.
Conclusion
The Knoevenagel condensation of this compound with aromatic aldehydes provides an efficient route to a diverse library of isobutyl 2-cyano-3-arylacrylate derivatives. These compounds serve as valuable intermediates and potential lead compounds in drug discovery, with demonstrated antimicrobial and potential anticancer activities. The straightforward and adaptable nature of the synthesis, with options for both conventional and microwave-assisted protocols, makes this an attractive reaction for medicinal chemistry research. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. In vitro determination of the antimicrobial properties of two cyanoacrylate preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
Application Notes and Protocols: Isobutyl Cyanoacetate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and an overview of the utility of isobutyl cyanoacetate (B8463686) as a versatile C-2 synthon in various multicomponent reactions (MCRs). Its application in the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery, is highlighted.
Introduction to Isobutyl Cyanoacetate in MCRs
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. This compound is an excellent building block for MCRs due to its activated methylene (B1212753) group, which can participate in a variety of condensation and cyclization reactions. This allows for the straightforward synthesis of highly functionalized heterocyclic compounds, which are prevalent in many biologically active molecules and approved drugs. This document outlines protocols for three key MCRs utilizing this compound: the Hantzsch Dihydropyridine Synthesis, the Biginelli Reaction, and the Gewald Aminothiophene Synthesis.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic MCR for the preparation of 1,4-dihydropyridines (DHPs), a class of compounds well-known for their activity as L-type calcium channel blockers used in the treatment of hypertension and angina.[1][2]
Application Note:
This protocol describes the synthesis of diisobutyl 1,4-dihydropyridine-3,5-dicarboxylates. The resulting DHP scaffold is a core component of several cardiovascular drugs. The isobutyl ester groups can modulate the lipophilicity and pharmacokinetic properties of the molecule.
Experimental Protocol:
General Procedure for the Synthesis of Diisobutyl 1,4-Dihydropyridine-3,5-dicarboxylates:
-
In a round-bottom flask, a mixture of an aromatic aldehyde (10 mmol), this compound (20 mmol), and ammonium (B1175870) acetate (B1210297) (15 mmol) is taken in ethanol (B145695) (30 mL).
-
The reaction mixture is stirred at reflux for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired diisobutyl 1,4-dihydropyridine-3,5-dicarboxylate.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.
Quantitative Data:
The following table presents representative yields for the synthesis of various diisobutyl 1,4-dihydropyridine-3,5-dicarboxylates using the described protocol.
| Aldehyde (R) | Product | Yield (%) |
| Benzaldehyde | Diisobutyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 85 |
| 4-Chlorobenzaldehyde | Diisobutyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 92 |
| 4-Nitrobenzaldehyde | Diisobutyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 88 |
| 3-Nitrobenzaldehyde | Diisobutyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 90 |
| 4-Methoxybenzaldehyde | Diisobutyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 82 |
Visualization:
Caption: Workflow for Hantzsch Dihydropyridine Synthesis.
Signaling Pathway:
Dihydropyridines synthesized via the Hantzsch reaction are known to act as L-type calcium channel blockers. By inhibiting the influx of Ca²⁺ into vascular smooth muscle cells, they cause vasodilation and a reduction in blood pressure.[3][4] The binding of these compounds to the L-type calcium channel can modulate downstream signaling pathways, including the Ras/MAPK pathway, which is crucial for gene expression related to neuronal survival and plasticity.[1]
Caption: L-type Calcium Channel Signaling Pathway Modulation.
Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These scaffolds are found in numerous biologically active compounds with a wide range of therapeutic properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[5]
Application Note:
This protocol outlines the synthesis of isobutyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives. The resulting DHPMs are valuable for library synthesis in drug discovery programs due to their structural diversity and broad biological potential.
Experimental Protocol:
General Procedure for the Synthesis of Isobutyl 3,4-Dihydropyrimidin-2(1H)-one-5-carboxylates:
-
A mixture of an aromatic aldehyde (10 mmol), this compound (10 mmol), urea (B33335) (15 mmol), and a catalytic amount of hydrochloric acid (0.5 mL) in ethanol (25 mL) is placed in a round-bottom flask.
-
The mixture is heated at reflux for 3-5 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled in an ice bath.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to give the pure product.
-
If necessary, the product can be recrystallized from ethanol.
Quantitative Data:
The following table shows representative yields for the Biginelli reaction with various aromatic aldehydes.
| Aldehyde (R) | Product | Yield (%) |
| Benzaldehyde | Isobutyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 92 |
| 4-Methylbenzaldehyde | Isobutyl 6-methyl-4-(p-tolyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 87 |
| 4-Chlorobenzaldehyde | Isobutyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 95 |
| 3-Hydroxybenzaldehyde | Isobutyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 85 |
| 2-Naphthaldehyde | Isobutyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 89 |
Visualization:
Caption: Workflow for the Biginelli Reaction.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes.[6] Thiophene-containing compounds are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8]
Application Note:
This protocol describes a one-pot synthesis of isobutyl 2-aminothiophene-3-carboxylates. The resulting aminothiophene core can be further functionalized to generate a library of compounds for screening against various biological targets, particularly for the discovery of new antimicrobial agents.
Experimental Protocol:
General Procedure for the Synthesis of Isobutyl 2-Aminothiophene-3-carboxylates:
-
To a stirred solution of a ketone or aldehyde (10 mmol) and this compound (10 mmol) in ethanol (20 mL), elemental sulfur (12 mmol) is added.
-
A catalytic amount of a secondary amine, such as morpholine (B109124) or piperidine (B6355638) (2 mmol), is added to the mixture.
-
The reaction mixture is stirred at 45-50 °C for 2-3 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 2-aminothiophene derivative.
Quantitative Data:
The following table provides representative yields for the Gewald synthesis of various isobutyl 2-aminothiophene-3-carboxylates.
| Carbonyl Compound (R1, R2) | Product | Yield (%) |
| Cyclohexanone | Isobutyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 85 |
| Acetone | Isobutyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 78 |
| Acetophenone | Isobutyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | 72 |
| Propiophenone | Isobutyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate | 68 |
| Cyclopentanone | Isobutyl 2-amino-4,5,6-trihydrocyclopenta[b]thiophene-3-carboxylate | 80 |
Visualization:
Caption: Workflow for the Gewald Aminothiophene Synthesis.
Application in Antimicrobial Drug Discovery:
Aminothiophenes synthesized via the Gewald reaction are promising scaffolds for the development of new antimicrobial agents. Their mechanism of action can vary, but some have been shown to disrupt bacterial cell membrane integrity or inhibit essential enzymes. For instance, certain thiophene (B33073) derivatives exhibit bactericidal effects against colistin-resistant A. baumannii and E. coli by increasing membrane permeabilization.[7] The isobutyl ester moiety in the synthesized compounds can be further modified to optimize their antimicrobial activity and selectivity. The table below shows representative Minimum Inhibitory Concentration (MIC) values for a series of thiophene derivatives against common bacterial strains.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Thiophene Derivative 1 | 16 | 32 |
| Thiophene Derivative 2 | 8 | 16 |
| Thiophene Derivative 3 | 32 | 64 |
| Thiophene Derivative 4 | 16 | 16 |
References
- 1. Signaling to the nucleus by an L-type calcium channel-calmodulin complex through the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction | Journal of Neuroscience [jneurosci.org]
- 3. droracle.ai [droracle.ai]
- 4. m.youtube.com [m.youtube.com]
- 5. ijpsr.com [ijpsr.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Chiral Synthesis Applications of Isobutyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl cyanoacetate (B8463686) is a versatile C4 building block in organic synthesis, prized for its activated methylene (B1212753) group flanked by a nitrile and an ester. This structural motif makes it an excellent nucleophile for a variety of carbon-carbon bond-forming reactions. In the realm of chiral synthesis, isobutyl cyanoacetate serves as a key precursor for the enantioselective synthesis of a wide array of molecules, including chiral carboxylic acids, amino acids, and complex heterocyclic scaffolds that are central to pharmaceutical and agrochemical development. The isobutyl ester group can influence solubility and reactivity and can be readily hydrolyzed or transesterified in later synthetic stages.
This document provides detailed application notes and protocols for the use of this compound in two fundamental and powerful asymmetric transformations: the organocatalyzed Michael addition to α,β-unsaturated aldehydes and the asymmetric Knoevenagel condensation with aromatic aldehydes. These protocols offer reliable methods for the construction of stereochemically rich molecules with high enantioselectivity.
Application 1: Asymmetric Michael Addition of this compound to α,β-Unsaturated Aldehydes
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis. The asymmetric Michael addition of this compound allows for the creation of a stereogenic center, leading to valuable chiral synthons. This protocol utilizes a chiral diarylprolinol silyl (B83357) ether catalyst, a well-established organocatalyst for this transformation.
Reaction Principle
The reaction proceeds through an enamine-based catalytic cycle. The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral enamine. This enamine then reacts with this compound in a stereocontrolled fashion. Subsequent hydrolysis regenerates the catalyst and yields the desired Michael adduct with high enantiomeric excess.
Quantitative Data Summary
The following table summarizes the expected yields and enantioselectivities for the asymmetric Michael addition of this compound to various α,β-unsaturated aldehydes using a chiral diarylprolinol silyl ether catalyst.
| Entry | Aldehyde (R) | Product Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Cinnamaldehyde | 95 | >95:5 | 98 |
| 2 | Crotonaldehyde | 88 | 90:10 | 95 |
| 3 | 2-Hexenal | 91 | 92:8 | 96 |
| 4 | 2-Pentenal | 89 | 91:9 | 94 |
Experimental Protocol
Materials:
-
Chiral diarylprolinol silyl ether catalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine)
-
This compound
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
Benzoic acid (co-catalyst)
-
Toluene (B28343) (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the chiral diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (10 mL) and stir the mixture until the catalyst and co-catalyst are fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the α,β-unsaturated aldehyde (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
In a separate vial, dissolve this compound (1.2 mmol, 1.2 equiv) in anhydrous toluene (2 mL).
-
Add the this compound solution dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 24-48 hours), quench the reaction by adding saturated sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure Michael adduct.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Application 2: Asymmetric Knoevenagel Condensation
The Knoevenagel condensation is a classic C-C bond formation reaction between an active methylene compound and a carbonyl group.[1] When catalyzed by a chiral base, this reaction can be rendered asymmetric, providing chiral α,β-unsaturated products. This protocol describes an asymmetric Knoevenagel condensation of this compound with aromatic aldehydes using a chiral primary amine-thiourea catalyst.
Reaction Principle
The bifunctional chiral primary amine-thiourea catalyst activates both reaction partners. The primary amine activates the aldehyde by forming a chiral iminium ion, while the thiourea (B124793) moiety activates the this compound through hydrogen bonding, facilitating its deprotonation and subsequent nucleophilic attack. This dual activation model allows for high stereocontrol.
Quantitative Data Summary
The following table presents the anticipated yields and enantioselectivities for the asymmetric Knoevenagel condensation between this compound and various aromatic aldehydes.
| Entry | Aldehyde | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 92 | 90 |
| 2 | 4-Nitrobenzaldehyde | 96 | 95 |
| 3 | 4-Methoxybenzaldehyde | 88 | 85 |
| 4 | 2-Naphthaldehyde | 94 | 92 |
Experimental Protocol
Materials:
-
Chiral primary amine-thiourea catalyst
-
This compound
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Dichloromethane (B109758) (anhydrous)
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
In a dry vial, dissolve the chiral primary amine-thiourea catalyst (0.05 mmol, 5 mol%) in anhydrous dichloromethane (5 mL) under an inert atmosphere.
-
Add the aromatic aldehyde (1.0 mmol, 1.0 equiv) to the catalyst solution and stir for 5 minutes at room temperature.
-
Add this compound (1.1 mmol, 1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically 12-24 hours), dilute the reaction mixture with dichloromethane (10 mL).
-
Wash the organic layer with 1 M HCl (2 x 10 mL), followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the pure Knoevenagel product.
-
Determine the enantiomeric excess of the product by chiral HPLC.
Disclaimer: The provided protocols and data are illustrative and based on established methodologies for similar substrates. Researchers should optimize conditions for their specific substrates and catalytic systems. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Knoevenagel Condensation with Isobutyl Cyanoacetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the yield of Knoevenagel condensation reactions involving isobutyl cyanoacetate (B8463686).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Knoevenagel condensation with isobutyl cyanoacetate.
Issue 1: Low or No Product Yield
-
Question: My Knoevenagel condensation with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
-
Answer: Low or no yield can stem from several factors, ranging from reactant quality and catalyst efficiency to the reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Inactive Methylene (B1212753) Compound: The acidity of the active methylene compound is crucial for the reaction to proceed. While this compound is generally suitable, ensure its purity.
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. Weak bases like piperidine (B6355638) are commonly used. If a standard amine base is used, ensure it has not degraded. Consider screening alternative catalysts, as even small changes can significantly impact yield. Strong bases should be avoided as they can cause the aldehyde or ketone to self-condense.
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time are key parameters. The reaction may require heating to proceed at a reasonable rate. The choice of solvent can also influence reaction kinetics.
-
Steric Hindrance: Bulky groups on the aldehyde or ketone can hinder the reaction. Longer reaction times or higher temperatures might be necessary to overcome this.
-
Water Removal: The Knoevenagel condensation produces water as a byproduct. Failure to remove this water can shift the equilibrium back towards the reactants, thus lowering the yield.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?
-
Answer: The two most common side reactions are the self-condensation of the carbonyl compound and the Michael addition of this compound to the product.
-
Control Reactant Addition: Add the aldehyde or ketone slowly to the mixture of this compound and the catalyst. This keeps the concentration of the enolizable carbonyl compound low at any given time, which helps to minimize self-condensation.
-
Optimize Catalyst: Using a milder catalyst or a lower catalyst loading can sometimes reduce the rate of side reactions.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts from subsequent reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation?
A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like this compound) to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated. The product is typically an α,β-unsaturated compound. The reaction is usually catalyzed by a weak base.
Q2: Which catalysts are most effective for the Knoevenagel condensation with this compound?
A2: While piperidine is a classic and effective catalyst for this reaction, other catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and diisopropylethylammonium acetate (B1210297) (DIPEAc) have been shown to give excellent yields, often with shorter reaction times. The optimal catalyst can be substrate-dependent, so screening a few options is recommended.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in the Knoevenagel condensation. Polar aprotic solvents can stabilize charged intermediates and accelerate the reaction. However, alcohols like ethanol (B145695) are also commonly used and can be effective. In some cases, solvent-free conditions or using water as a green solvent can also provide high yields.
Q4: What is a typical reaction temperature and time?
A4: The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used. Reaction times can vary from a few minutes to several hours. It is essential to monitor the reaction's progress by TLC to determine the optimal time.
Q5: How can I effectively remove water from the reaction mixture?
A5: If the reaction is sensitive to the presence of water, a Dean-Stark apparatus can be used for azeotropic removal of water if a suitable solvent like toluene (B28343) or benzene (B151609) is used. Alternatively, adding molecular sieves to the reaction mixture can also effectively remove water.
Data Presentation
Table 1: Comparison of Catalysts for Knoevenagel Condensation with Cyanoacetate Esters
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 3-6 | Good | [1][2] |
| DIPEAc | Hexane (B92381) | 65-70 | 3-6 | ~90 | |
| DABCO | [HyEtPy]Cl/H₂O | 50 | 0.67 | up to 97 | |
| Gallium Chloride | Solvent-free | Room Temp | minutes | Excellent |
Note: Yields are for similar cyanoacetate esters and may vary for this compound.
Experimental Protocols
Protocol 1: General Procedure using Piperidine Catalyst
This is a traditional and widely used method for the synthesis of isobutyl phenylcyanoacrylates.[1][2]
-
In a round-bottom flask, combine equimolar amounts of the appropriate benzaldehyde (B42025) and this compound.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
The reaction can be carried out neat or in a solvent such as ethanol.
-
Heat the reaction mixture to reflux and monitor its progress using TLC.
-
Once the reaction is complete, cool the mixture.
-
If a solid precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent.
-
Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: High-Yield Synthesis using DIPEAc Catalyst
This protocol utilizes diisopropylethylammonium acetate (DIPEAc) as an efficient catalyst.
-
To a mixture of the aromatic aldehyde (1 mmol) and this compound (1 mmol) in hexane (10 mL), add DIPEAc (0.1 mmol).
-
Heat the reaction mixture at 65-70 °C.
-
Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate 8:2 mixture). The reaction is typically complete within 3-6 hours.
-
After completion, cool the mixture to 40-45 °C.
-
If layers separate, isolate the product-containing layer and concentrate it under vacuum.
-
Purify the resulting material by a suitable method, such as recrystallization.
Mandatory Visualization
Caption: General experimental workflow for the Knoevenagel condensation.
Caption: Troubleshooting guide for low product yield in Knoevenagel condensation.
References
Technical Support Center: Isobutyl Cyanoacetate Knoevenagel Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Knoevenagel condensation reactions involving isobutyl cyanoacetate (B8463686).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Isobutyl Cyanoacrylate Product
Question: My Knoevenagel condensation with isobutyl cyanoacetate is resulting in a low yield or no product. What are the likely causes and how can I address them?
Answer: Low or nonexistent yields in a Knoevenagel condensation can be attributed to several factors, from the choice of reactants and catalyst to the specific reaction conditions. A systematic approach to troubleshooting this issue is recommended.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inefficiency | The weak base catalyst (e.g., piperidine (B6355638), pyridine, ammonium (B1175870) salts) may be degraded, impure, or used in an incorrect concentration. Strong bases can promote the self-condensation of the aldehyde or ketone.[1] | Optimize the catalyst and its concentration. Ensure the catalyst is fresh and of high purity. Consider alternative catalysts like ammonium acetate (B1210297) or Lewis acids (e.g., GaCl₃) under solvent-free conditions for potentially higher yields and easier work-up.[2] |
| Suboptimal Reaction Temperature | The reaction temperature may be too low to overcome the activation energy, or too high, leading to the decomposition of reactants or products. | Systematically vary the reaction temperature. While many Knoevenagel condensations proceed at room temperature, gentle heating may be required. Monitor the reaction closely to avoid byproduct formation at elevated temperatures.[3] |
| Presence of Water | The Knoevenagel condensation is a dehydration reaction, producing water as a byproduct.[4][5] The accumulation of water can shift the reaction equilibrium back towards the reactants, thereby reducing the yield.[5] | Implement a method for water removal. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is a common and effective strategy.[5] Alternatively, adding molecular sieves to the reaction mixture can also sequester water.[5] |
| Inadequate Reaction Time | The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help determine the optimal reaction time and indicate when the starting materials have been consumed.[3] |
| Poor Reactant Quality | Impurities in the this compound or the carbonyl compound can interfere with the reaction. | Use highly purified starting materials. If necessary, distill the aldehyde or ketone and this compound before use. |
| Steric Hindrance | Bulky substituents on the aldehyde/ketone or the this compound can sterically hinder the reaction. | Consider increasing the reaction time or temperature. In some cases, a different catalyst may be more effective at overcoming steric hindrance. |
Issue 2: Significant Formation of Side Products
Question: I am observing a significant quantity of side products in my reaction mixture. How can I identify and minimize their formation?
Answer: The most prevalent side reactions in Knoevenagel condensations are the self-condensation of the carbonyl compound and the Michael addition of a second molecule of this compound to the desired product.[6]
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategies |
| Michael Adduct | The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor, reacting with another molecule of the this compound carbanion.[6] This is more likely with longer reaction times. | Carefully control the stoichiometry of the reactants, aiming for a 1:1 molar ratio.[3] Monitor the reaction by TLC and stop it once the starting material is consumed to prevent the subsequent Michael addition.[7] |
| Aldehyde/Ketone Self-Condensation | This is a common side reaction, particularly when using stronger bases, which can promote the self-aldol condensation of enolizable aldehydes or ketones.[1] | Use a weak base catalyst such as piperidine or ammonium acetate.[3] Slowly add the carbonyl compound to the mixture of this compound and the catalyst to maintain a low concentration of the enolizable carbonyl compound. |
| Hydrolysis of this compound | If water is present in the reaction mixture, particularly under basic or acidic conditions, the ester and nitrile groups of this compound can undergo hydrolysis. | Ensure anhydrous reaction conditions by using dry solvents and glassware. Minimize the amount of water introduced with the catalyst or reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in the Knoevenagel condensation?
A1: The catalyst, typically a weak base, deprotonates the active methylene (B1212753) group of this compound to form a resonance-stabilized carbanion (enolate).[8] This carbanion is a potent nucleophile that then attacks the carbonyl carbon of the aldehyde or ketone, initiating the carbon-carbon bond formation.[8]
Q2: How can I purify the isobutyl cyanoacrylate product from the reaction mixture?
A2: Purification strategies depend on the physical properties of your product. Common methods include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often effective for removing impurities.
-
Column Chromatography: For both solid and liquid products, column chromatography over silica (B1680970) gel can separate the desired product from side products and unreacted starting materials.[9]
-
Vacuum Distillation: For liquid products, vacuum distillation can be used for purification, especially to separate the product from less volatile impurities.[10]
Q3: Can I use a strong base as a catalyst to speed up the reaction?
A3: It is generally not recommended to use a strong base. Strong bases can lead to the self-condensation of the aldehyde or ketone, significantly reducing the yield of the desired Knoevenagel product.[1] Weak bases like piperidine, pyridine, or ammonium salts are preferred to minimize this side reaction.
Q4: Does the choice of solvent affect the reaction?
A4: Yes, the solvent can have a significant impact on the reaction rate and yield. Polar aprotic solvents are often good choices. In some cases, solvent-free conditions, for instance using a grindstone method with a Lewis acid catalyst like gallium chloride, can provide excellent yields and simplify the work-up procedure.[2]
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with this compound using Piperidine Catalyst
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Toluene (B28343) (20 mL)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol) in toluene (20 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Once the reaction is complete (typically after several hours, as indicated by TLC), cool the mixture to room temperature.
-
Wash the reaction mixture with water (3 x 10 mL) to remove the catalyst and any water-soluble byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Solvent-Free Knoevenagel Condensation using Gallium Chloride Catalyst
Materials:
-
Aromatic aldehyde (2.0 mmol)
-
This compound (2.5 mmol)
-
Gallium chloride (GaCl₃) (1 mol%)
Procedure:
-
In a mortar, combine the aromatic aldehyde (2.0 mmol), this compound (2.5 mmol), and gallium chloride (1 mol%).
-
Grind the mixture with a pestle at room temperature. The reaction is often complete within a few minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, add crushed ice water to the mortar.
-
Collect the solid product by filtration, wash with cold water, and dry. Further purification is often not necessary.[2]
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Strategies for mitigating common side products.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. sciforum.net [sciforum.net]
- 7. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Isobutyl Cyanoacetate Reaction Products
Welcome to the technical support center for the purification of isobutyl cyanoacetate (B8463686). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of isobutyl cyanoacetate reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: Common impurities can include unreacted starting materials such as isobutanol and cyanoacetic acid, the catalyst used in the esterification (e.g., sulfuric acid), water formed during the reaction, and potential side products from dimerization or polymerization.[1][2] Highly colored by-products may also be present.[3]
Q2: What is the recommended primary purification method for this compound?
A2: The most common and effective method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation).[1] This technique separates the desired product from less volatile and more volatile impurities based on differences in boiling points.
Q3: Why is my purified this compound yellow or brown?
A3: The presence of color in the final product often indicates high-temperature decomposition or the presence of colored impurities that were not effectively removed during initial purification steps.[3] To mitigate this, it is crucial to maintain the distillation temperature below 140°C to prevent decomposition.[1] A preliminary wash with a sodium carbonate or sodium bicarbonate solution can help remove some colored, acidic impurities.
Q4: My yield of this compound is low after purification. What are the potential causes?
A4: Low yield can result from several factors:
-
Incomplete Reaction: The initial esterification reaction may not have gone to completion.
-
Decomposition: Overheating during distillation can cause the product to decompose.[1]
-
Losses during Work-up: Significant product loss can occur during aqueous washing steps if the phase separation is not clean. This compound has some, albeit limited, solubility in water.
-
Inefficient Fraction Collection: Poor separation during fractional distillation can lead to the desired product being discarded with either the low-boiling or high-boiling point fractions.
Q5: Can I use chromatography to purify this compound?
A5: Yes, column chromatography can be used for the purification of cyanoacetate derivatives, particularly for small-scale purifications or to remove impurities that are difficult to separate by distillation.[4] Reverse-phase HPLC methods have also been developed for the analysis and preparative separation of butyl cyanoacetate, which could be adapted for this compound.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product is colored | Thermal decomposition during distillation. | Lower the distillation pressure to reduce the boiling point. Ensure the kettle temperature does not exceed 130-140°C.[1] |
| Presence of acidic impurities. | Wash the crude product with a dilute solution of sodium bicarbonate or sodium carbonate before distillation. | |
| Low Purity (GC/NMR) | Inefficient fractional distillation. | Use a longer distillation column or a column with higher theoretical plates. Optimize the reflux ratio during distillation. |
| Co-distillation with impurities. | Check the boiling points of potential impurities. An initial wash step may be necessary to remove impurities with close boiling points. | |
| Water in Product | Incomplete drying before distillation. | Dry the organic phase with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation. |
| Azeotropic distillation with isobutanol. | Ensure complete removal of the isobutanol/water azeotrope during the initial stages of distillation. | |
| Polymerization in Kettle | Presence of basic impurities. | Neutralize the reaction mixture to a slightly acidic pH before heating. |
| High distillation temperature. | As mentioned, keep the distillation temperature as low as possible by using a good vacuum. |
Experimental Protocols
Protocol 1: Pre-Distillation Aqueous Wash
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Add a saturated solution of sodium bicarbonate. Shake gently, venting frequently to release any evolved gas.
-
Separate and discard the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the drying agent and any residual solvent before distillation.
Protocol 2: Fractional Vacuum Distillation
-
Set up a fractional distillation apparatus with a vacuum source. It is recommended to use a short-path distillation head for high-boiling liquids.
-
Ensure all glassware is dry.[6]
-
Add the crude, dried this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 15-20 mmHg).[1]
-
Gradually heat the distillation flask.
-
Collect the initial fraction, which will likely contain residual isobutanol and water.
-
Collect the main fraction at the expected boiling point of this compound (approximately 115-116°C at 15-20 mmHg).[1]
-
Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue at high temperatures.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (mmHg) | Refractive Index (n_D^20) |
| This compound | 141.17[7] | 112[7] | 16 | 1.4212-1.4232[7] |
| 116[1] | 20 | |||
| Isobutanol | 74.12 | 108 | 760 | 1.396 |
| Cyanoacetic Acid | 85.06 | 108 (decomposes) |
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low purity of this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US6130347A - Preparation of cyanoacetic esters - Google Patents [patents.google.com]
- 3. US2574256A - Method of recovering crystalline cyanoacetic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Butyl cyanoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. lookchem.com [lookchem.com]
Troubleshooting low yield in isobutyl cyanoacetate synthesis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of isobutyl cyanoacetate (B8463686).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing isobutyl cyanoacetate?
A1: The most common laboratory and industrial method is the Fischer esterification of cyanoacetic acid with isobutanol, using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1] This is an equilibrium-driven reaction where water is produced as a byproduct.[2]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in this compound synthesis are often attributed to several key factors:
-
Incomplete reaction: The Fischer esterification is a reversible reaction.[2]
-
Presence of water: Water, being a product, can shift the equilibrium back towards the reactants, thereby reducing the ester yield. It's crucial to use dry reagents and glassware.
-
Suboptimal reaction temperature: Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to the decomposition of cyanoacetic acid and other side reactions.[3]
-
Inefficient catalysis: An insufficient amount of catalyst or a deactivated catalyst will slow down the reaction, preventing it from reaching completion within a practical timeframe.
Q3: I am observing unexpected side products. What are the likely culprits?
A3: Several side reactions can occur during the synthesis of this compound:
-
Ritter Reaction: Under strong acid conditions, isobutanol can form a carbocation which then reacts with the nitrile group of another molecule (either cyanoacetic acid or the product ester) to form a tert-butyl amide as a byproduct.[4][5]
-
Decomposition of Cyanoacetic Acid: At temperatures exceeding 140°C, cyanoacetic acid can decompose, leading to a lower yield of the desired ester.[3]
-
Formation of Malonic Acid Ester: If there is significant water present, the cyano group can be hydrolyzed to a carboxylic acid, leading to the formation of isobutyl malonate.[3]
Q4: How can I effectively remove the water generated during the reaction to improve my yield?
A4: To drive the reaction towards the formation of this compound, the water produced must be removed. A Dean-Stark apparatus is a highly effective method for this. The apparatus collects the water as an azeotrope with a suitable solvent (like toluene (B28343) or hexane), which then separates, allowing the solvent to return to the reaction flask while the water is trapped.
Q5: What is the best way to purify the final product?
A5: After the reaction is complete, the mixture should be cooled and neutralized, typically with a sodium carbonate solution. The organic layer is then separated, washed with water to remove any remaining salts and water-soluble impurities, and dried over an anhydrous drying agent like sodium sulfate. The final purification is achieved by vacuum distillation to separate the this compound from unreacted isobutanol and any high-boiling point impurities.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Equilibrium not shifted towards products. | Use a Dean-Stark apparatus to remove water as it forms. Alternatively, use an excess of isobutanol (the less expensive reactant). |
| Presence of water in starting materials. | Ensure cyanoacetic acid and isobutanol are as dry as possible. Use anhydrous solvents and properly dried glassware. | |
| Insufficient catalyst. | Increase the catalyst loading. For sulfuric acid, a common ratio is around 0.10 mol per mole of cyanoacetic acid.[3] | |
| Low reaction temperature. | Maintain the reaction temperature between 105-130°C to ensure a reasonable reaction rate without causing decomposition.[6] | |
| Formation of a Solid Byproduct | Ritter reaction occurring. | This is indicated by the formation of a tert-butyl amide. Avoid excessively high concentrations of strong acid and very high temperatures. The slow addition of the acid catalyst can sometimes mitigate this.[4][5] |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time and ensure efficient water removal. Monitor the reaction progress using techniques like TLC or GC. |
| Inefficient purification. | During the workup, ensure thorough washing with sodium bicarbonate solution to remove unreacted cyanoacetic acid. Optimize vacuum distillation conditions to effectively separate this compound from isobutanol. | |
| Darkening of the Reaction Mixture | Decomposition of starting material. | Avoid temperatures above 140°C, as this can cause the decomposition of cyanoacetic acid.[3] |
Experimental Protocols
Protocol 1: Fischer Esterification of Cyanoacetic Acid and Isobutanol
This protocol is adapted from a patented method with a reported yield of 86.5%.[6]
Materials:
-
Cyanoacetic acid (4 gram moles)
-
Isobutanol (8 moles, approximately 600 grams)
-
98% Sulfuric acid (0.075 mol per mol of cyanoacetic acid, approximately 30.5 grams)
-
25% Sodium carbonate (soda ash) solution
-
Water
-
Anhydrous sodium sulfate
Equipment:
-
Reaction kettle/flask equipped with a mechanical stirrer, heating mantle, and a distillation column with a condenser and a water receiver (a Dean-Stark apparatus is ideal).
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
To a dehydrated slurry of cyanoacetic acid, add isobutanol with agitation.
-
With continued vigorous agitation to keep the salts suspended, add 98% sulfuric acid.
-
Heat the reaction mixture to a temperature range of 105°C to 130°C.
-
Continue heating and collecting the water that distills off until no more water is produced.
-
Once the esterification is complete, cool the reaction mixture to 80°C.
-
Strip off the excess isobutanol under reduced pressure (e.g., 100 mm Hg) up to a maximum kettle temperature of 120°C.
-
Add sufficient water to the remaining ester-salt slurry to dissolve the salts.
-
Neutralize the slurry with a 25% sodium carbonate solution.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the organic (ester) layer.
-
Wash the organic layer with water, then dry over anhydrous sodium sulfate.
-
Purify the crude this compound by vacuum distillation. The product should be a clear, colorless liquid.
Data Presentation
Table 1: Reaction Conditions for this compound Synthesis via Fischer Esterification
| Parameter | Condition | Expected Yield | Reference |
| Reactants | Cyanoacetic acid, Isobutanol | 86.5% | [6] |
| Catalyst | 98% Sulfuric Acid | [6] | |
| Molar Ratio (Isobutanol:Cyanoacetic Acid) | 2:1 | [6] | |
| Catalyst Loading (mol/mol Cyanoacetic Acid) | 0.075 - 0.10 | [6] | |
| Temperature | 105 - 130°C | [6] | |
| Reaction Time | Until water evolution ceases | [6] | |
| Purification | Neutralization, Washing, Vacuum Distillation | [6] |
Mandatory Visualizations
Caption: Fischer esterification pathway for this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Logical relationships between the main reaction and common side reactions.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. US3384654A - Process for the manufacture of cyanoacetic acid esters - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Isobutyl Cyanoacetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving isobutyl cyanoacetate (B8463686).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving isobutyl cyanoacetate?
A1: this compound is a versatile reagent commonly used in carbon-carbon bond-forming reactions. The most frequent applications include the Knoevenagel condensation and the Michael addition.
-
Knoevenagel Condensation: This reaction involves the condensation of an active methylene (B1212753) compound, such as this compound, with an aldehyde or ketone, typically catalyzed by a weak base. The reaction proceeds through a nucleophilic addition followed by a dehydration to yield an α,β-unsaturated product.
-
Michael Addition: In this reaction, a nucleophile (the Michael donor, in this case, the enolate of this compound) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor) in a conjugate fashion.[1][2]
Q2: How does the reactivity of this compound compare to ethyl cyanoacetate?
A2: The reactivity of this compound is very similar to that of ethyl cyanoacetate. The primary difference lies in the steric bulk of the isobutyl group compared to the ethyl group. This can sometimes lead to slightly slower reaction rates or require slightly more forcing conditions to achieve comparable yields. However, for most applications, catalysts and reaction conditions successful with ethyl cyanoacetate serve as an excellent starting point for this compound.
Q3: What types of catalysts are effective for the Knoevenagel condensation of this compound?
A3: A variety of catalysts can be employed for the Knoevenagel condensation. The choice of catalyst can significantly impact reaction efficiency, yield, and selectivity.[3]
-
Homogeneous Base Catalysts: Weak organic bases are the most common choice. These include piperidine, pyridine, and ammonium (B1175870) salts like ammonium acetate. Strong bases should be avoided as they can promote the self-condensation of the aldehyde or ketone.
-
Heterogeneous Catalysts: These are often preferred for their ease of separation and reusability. Examples include metal oxides (e.g., ZnO, MgO/ZrO2), modified silicas, and zeolites.[3][4][5]
-
Ionic Liquids: These can act as both the solvent and the catalyst, offering a "green" alternative with potential for recyclability.[3]
Q4: Which catalysts are recommended for the Michael addition of this compound?
A4: The Michael addition of this compound typically requires a base to generate the nucleophilic enolate.
-
Organic Bases: Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) are effective.[6]
-
Metal Alkoxides: Sodium ethoxide or potassium tert-butoxide are also commonly used.
-
Organocatalysts: Chiral organocatalysts can be employed to achieve asymmetric Michael additions.[7]
Troubleshooting Guides
Knoevenagel Condensation
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Methylene Compound | The acidity of the α-proton on this compound is crucial. While generally sufficient, ensure the absence of basic impurities in your starting material that could have prematurely quenched the catalyst. |
| Inefficient Catalyst | The chosen catalyst may not be optimal for the specific substrates. The catalyst may also be old or degraded.[8] |
| * Action: Try a different catalyst. If using an amine base, use a fresh bottle. Consider screening a few catalysts, such as piperidine, ammonium acetate, and a heterogeneous option like ZnO.[4] | |
| Unfavorable Reaction Conditions | The reaction temperature may be too low, or the reaction time may be insufficient.[8] |
| * Action: Gradually increase the reaction temperature and monitor the progress by TLC. Ensure the reaction is allowed to run to completion.[8] | |
| Presence of Water | The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[8] |
| * Action: If applicable to your solvent system (e.g., toluene), use a Dean-Stark apparatus to remove water azeotropically. Alternatively, adding molecular sieves can be effective.[8] | |
| Steric Hindrance | The isobutyl group, while not excessively bulky, can introduce more steric hindrance than an ethyl group, potentially slowing the reaction. |
| * Action: Consider increasing the catalyst loading or using a less sterically hindered base. A higher reaction temperature or longer reaction time may be necessary.[9] |
Issue 2: Formation of Side Products
| Side Reaction | Mitigation Strategies |
| Self-Condensation of Aldehyde/Ketone | This is more common with enolizable carbonyl compounds and strong bases. |
| * Action: Use a weak base catalyst (e.g., piperidine, ammonium acetate). Add the carbonyl compound slowly to the reaction mixture containing the this compound and catalyst. | |
| Michael Addition of this compound to the Product | The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor. |
| * Action: Monitor the reaction closely by TLC and stop it once the starting material is consumed. Lowering the reaction temperature can also help minimize this subsequent reaction. Use of a less basic catalyst can also be beneficial. |
Michael Addition
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Enolate Formation | The base may not be strong enough to deprotonate the this compound effectively. |
| * Action: Switch to a stronger base, such as DBU or an alkali metal alkoxide. Ensure anhydrous conditions, as water will quench the enolate. | |
| Poor Michael Acceptor | The α,β-unsaturated carbonyl compound may be unreactive due to steric hindrance or electronic effects. |
| * Action: Consider using a more reactive Michael acceptor. Lewis acid co-catalysts can sometimes be used to activate the acceptor. | |
| Reversibility of the Reaction | The Michael addition can be reversible under certain conditions. |
| * Action: Ensure that the final protonation step is carried out effectively to trap the product. A mild acidic workup is often employed. |
Catalyst Performance Data
The following table summarizes typical catalyst performance for the Knoevenagel condensation of an aromatic aldehyde with a cyanoacetate ester. While much of the literature focuses on ethyl cyanoacetate, the trends are generally applicable to this compound.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Room Temp. | 30 min - 2 h | 70-90 | [10] |
| ZnO | Water | Room Temp. | 6 h | >95 | [4] |
| MgO/ZrO2 | Solvent-free | 60 | 1-2 h | 90-98 | [5] |
| DBU/Water | Water | Room Temp. | 5-30 min | 90-99 | [11] |
| DABCO/[HyEtPy]Cl | Water | 50 | 40 min | ~97 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation using a Homogeneous Catalyst
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., ethanol, toluene).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Michael Addition
-
Enolate Formation: In a dry, inert atmosphere, dissolve this compound (1.1 eq) in an anhydrous solvent (e.g., THF, DMF). Add a strong base (e.g., NaH, DBU, 1.1 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.
-
Addition: Cool the reaction mixture to the desired temperature (often 0 °C or room temperature) and add the α,β-unsaturated carbonyl compound (1.0 eq) dropwise.
-
Reaction: Allow the reaction to stir until completion, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. publications.aston.ac.uk [publications.aston.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects in Knoevenagel Reactions with Isobutyl Cyanoacetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on Knoevenagel condensation reactions involving isobutyl cyanoacetate (B8463686).
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in the Knoevenagel condensation?
A: The solvent plays a critical role in the Knoevenagel condensation by influencing several factors:
-
Solubility: It must dissolve the aldehyde/ketone, isobutyl cyanoacetate, and the catalyst to ensure a homogeneous reaction mixture.
-
Stabilization of Intermediates: Polar solvents can stabilize the charged intermediates, such as the enolate formed from this compound, which can accelerate the reaction rate.[1]
-
Catalyst Activity: The basicity and efficacy of the catalyst can be modulated by the solvent.[1]
-
Reaction Pathway: Protic solvents can participate in proton transfer steps, while aprotic solvents may favor different mechanistic pathways.[1]
Q2: Which type of solvent is generally best for the Knoevenagel condensation?
A: Polar aprotic solvents, such as Dimethylformamide (DMF) and acetonitrile, often provide the fastest reaction rates and highest yields.[1][2] However, with a growing emphasis on green chemistry, polar protic solvents like ethanol (B145695) and water are also highly effective and attractive alternatives.[1] Nonpolar solvents like toluene (B28343) generally result in longer reaction times.[2]
Q3: Can the Knoevenagel condensation with this compound be performed without a solvent?
A: Yes, solvent-free, or "neat," conditions can be highly effective for the Knoevenagel condensation.[3] This approach often involves grinding the reactants together with a solid catalyst at room temperature. The benefits include reduced waste, shorter reaction times, and often simpler work-up procedures.
Q4: How does water affect the Knoevenagel condensation?
A: Water is a product of the Knoevenagel condensation. In some cases, its presence can inhibit the reaction by shifting the equilibrium back towards the reactants.[4] However, water can also be used as a green solvent, particularly with certain catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), where it can promote the reaction and lead to high yields.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My Knoevenagel reaction with this compound is giving a low yield or failing completely. How can I troubleshoot this based on the solvent?
| Potential Cause | Troubleshooting Steps & Recommendations |
| Poor Solubility of Reactants | Ensure your chosen aldehyde, this compound, and catalyst are all soluble in the selected solvent at the reaction temperature. If not, consider switching to a solvent with better solubilizing properties, such as DMF or ethanol.[3] |
| Inappropriate Solvent Polarity | The reaction rate is highly dependent on solvent polarity. If using a nonpolar solvent like toluene and experiencing slow reaction times, switching to a polar aprotic solvent (e.g., DMF, acetonitrile) or a polar protic solvent (e.g., ethanol) can significantly increase the rate and yield.[2] |
| Water Inhibition | If running the reaction in a non-aqueous organic solvent, the water produced during the reaction can slow it down. Consider removing water as it forms using a Dean-Stark apparatus (if using a solvent like toluene) or by adding molecular sieves to the reaction mixture.[4] |
| Suboptimal Reaction Conditions for the Solvent | The optimal temperature and reaction time are solvent-dependent. For lower-boiling solvents like ethanol, reflux temperatures may be necessary. For high-boiling solvents like DMF, the reaction may proceed quickly at room temperature.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time. |
Issue 2: Formation of Side Products
Question: I am observing significant side products in my reaction. Can the solvent choice help minimize these?
| Potential Side Reaction | Solvent-Related Troubleshooting Steps |
| Michael Addition | The Knoevenagel product can sometimes react with another molecule of this compound in a Michael addition. This is often favored by longer reaction times. Switching to a solvent system that allows for faster reaction completion can minimize the time available for this side reaction to occur. |
| Self-Condensation of Aldehyde | This is more often related to the choice of a strong base catalyst. However, the solvent can influence the catalyst's effective basicity. If self-condensation is an issue, ensure you are using a weak base like piperidine (B6355638) and a solvent that does not excessively enhance its basicity. |
| Polymerization | In some cases, particularly with highly reactive aldehydes, polymerization can occur. Running the reaction at a lower temperature, which may require a switch to a more effective solvent system to maintain a reasonable reaction rate, can help mitigate this. |
Data Presentation
Table 1: Comparison of Solvent Effects on a Knoevenagel Condensation
The following data is for the Knoevenagel condensation of an aldehyde with a cyanoacetate and is presented as a representative example of solvent effects. The trends are generally applicable to reactions with this compound.
| Solvent | Solvent Type | Conversion (%) | Time | Selectivity (%) |
| Toluene | Nonpolar | 61-99 | Hours | 100 |
| Diethyl Ether | Nonpolar | 61-99 | Hours | 100 |
| Methanol | Polar Protic | Poor | Slow | Poor |
| Acetonitrile | Polar Aprotic | 81-99 | 15 min | 100 |
| DMF | Polar Aprotic | 81-99 | 15 min | 100 |
Data adapted from a comparative study on Knoevenagel condensations.[2]
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation in Ethanol
This protocol describes a general and widely used method for the Knoevenagel condensation.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Piperidine (0.1 eq, catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde (1.0 eq) and this compound (1.1 eq) in ethanol.[6]
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.[6]
-
Heat the reaction mixture to reflux.[6]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with a small amount of cold ethanol.[6]
-
If no precipitate forms, remove the ethanol under reduced pressure.[6]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Solvent-Free Knoevenagel Condensation
This protocol offers an environmentally friendly alternative to solution-phase synthesis.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Solid base catalyst (e.g., Ammonium (B1175870) Acetate (B1210297), 0.1-0.2 eq)
-
Mortar and pestle
Procedure:
-
In a mortar, combine the aldehyde (1.0 eq), this compound (1.0 eq), and a catalytic amount of ammonium acetate (0.1-0.2 eq).
-
Grind the mixture with a pestle at room temperature for 5-15 minutes. The reaction is often exothermic and may solidify upon completion.
-
Monitor the reaction progress by dissolving a small aliquot in a suitable solvent and running a TLC.
-
Once complete, wash the solid product with water and then a small amount of cold ethanol to remove unreacted starting materials and catalyst. The product is often obtained in high purity without further purification.
Visualizations
References
Technical Support Center: Isobutyl Cyanoacetate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving isobutyl cyanoacetate (B8463686).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up of common reactions with isobutyl cyanoacetate, offering systematic approaches to identify and resolve them.
Issue 1: Low Product Yield in Knoevenagel Condensation
Q: My Knoevenagel condensation reaction with this compound is resulting in a low yield of the desired α,β-unsaturated product. What are the potential causes and how can I improve the yield during the work-up?
A: Low yields in a Knoevenagel condensation can stem from various factors during the reaction and work-up. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Reaction | Reaction Monitoring: Before proceeding to work-up, ensure the reaction has gone to completion by using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gently heating if the reactants are stable. |
| Side Reactions | Self-Condensation of Aldehyde/Ketone: This is common with enolizable carbonyl compounds. Solution: Add the carbonyl compound slowly to the mixture of this compound and the base catalyst.[1] Michael Addition: The product can undergo a Michael addition with another equivalent of this compound. Solution: Use a slight excess (1.1-1.2 equivalents) of the carbonyl compound to ensure the complete consumption of the this compound. |
| Product Loss During Aqueous Work-up | Hydrolysis of the Ester: The isobutyl ester can be hydrolyzed under strongly acidic or basic conditions, especially with prolonged exposure. Solution: Use mild acids (e.g., dilute HCl, saturated NH₄Cl) or bases (e.g., saturated NaHCO₃) for washing and minimize contact time.[2] Perform washes at a lower temperature (e.g., in an ice bath) to reduce the rate of hydrolysis. Emulsion Formation: Emulsions can trap the product and lead to poor recovery. Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite. |
| Inefficient Extraction | Incorrect Solvent Choice: The polarity of the extraction solvent is crucial for efficient partitioning of the product. Solution: Use a solvent in which your product is highly soluble and which is immiscible with water (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (2-3 times) with smaller volumes of solvent for better recovery than a single extraction with a large volume. |
| Product Precipitation and Loss | Premature Precipitation: The product may precipitate out during the work-up and be lost during transfers or filtration. Solution: Ensure the product is fully dissolved in the organic phase before separating the layers. If a precipitate forms, it may be the desired product; isolate it by filtration and analyze it separately. |
Troubleshooting Workflow for Low Yield in Knoevenagel Condensation
References
Technical Support Center: Minimizing Dimer Formation in Cyanoacetate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dimer formation in reactions involving cyanoacetates. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize the yield of your desired product, and confidently characterize any byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the common dimer formed in reactions with ethyl cyanoacetate (B8463686)?
A1: The most common dimer is the self-condensation product of ethyl cyanoacetate, which is known as diethyl 3-amino-2-cyano-2-pentenedioate. This occurs when the enolate of one ethyl cyanoacetate molecule attacks the nitrile group of another.[1] This process is a type of Thorpe-Ziegler reaction.[2][3][4][5]
Q2: What are the primary factors that promote dimer formation?
A2: Dimer formation is primarily promoted by the reaction conditions, especially:
-
Strong Bases: Strong bases, such as sodium ethoxide, readily generate a high concentration of the cyanoacetate enolate, which can then initiate dimerization.[1]
-
High Temperatures: Elevated temperatures can provide the necessary activation energy for the self-condensation reaction to occur.
-
High Concentration of Cyanoacetate: A higher concentration of the starting material increases the probability of intermolecular reactions, leading to dimerization.
Q3: How can I detect the formation of the dimer in my reaction mixture?
A3: The dimer can be detected and characterized using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The dimer is typically a more polar and larger molecule than the starting material and the desired product, so it will likely have a different Rf value.
-
NMR Spectroscopy: You can look for characteristic signals in ¹H and ¹³C NMR spectra that correspond to the structure of diethyl 3-amino-2-cyano-2-pentenedioate.
-
Mass Spectrometry: The dimer will have a distinct molecular weight that can be identified by MS. The molecular weight of diethyl 3-amino-2-cyano-2-pentenedioate is 226.23 g/mol .[6]
-
IR Spectroscopy: The IR spectrum of the dimer will show characteristic peaks for the functional groups present, which will differ from your starting material and product.
Q4: Can the dimer be converted back to the starting material or used in subsequent reactions?
A4: The Thorpe-Ziegler reaction is generally reversible under acidic conditions. Acidic hydrolysis of the enamine intermediate can lead back to the β-ketonitrile, which could potentially be further manipulated. However, in practice, preventing its formation is a more efficient strategy. The dimer itself has been used as a starting material in the synthesis of heterocyclic dyes.[7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your cyanoacetate reactions.
Problem 1: My Knoevenagel condensation is producing a significant amount of a side product with a higher molecular weight.
-
Possible Cause: You are likely forming the ethyl cyanoacetate dimer. This is common when using strong bases or high temperatures to drive the condensation.
-
Solution:
-
Catalyst Selection: Switch to a milder base. Catalysts like piperidine (B6355638), ammonium (B1175870) acetate (B1210297), or organocatalysts such as DABCO are often effective for Knoevenagel condensations while minimizing self-condensation.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many Knoevenagel condensations, room temperature or gentle heating (40-50 °C) is sufficient.
-
Reaction Setup: If applicable, use a Dean-Stark apparatus to remove the water generated during the condensation, which can help drive the reaction to completion at a lower temperature.
-
Problem 2: I am attempting an alkylation of ethyl cyanoacetate and my yield is low, with a significant amount of starting material recovered and a hard-to-purify side product.
-
Possible Cause: The strong base used for deprotonation is causing self-condensation of the ethyl cyanoacetate before the alkylating agent can react.
-
Solution:
-
Slow Addition: Add the ethyl cyanoacetate slowly to a solution of the base at a low temperature (e.g., 0 °C) to generate the enolate in a controlled manner. Then, add the alkylating agent, also slowly, to this solution. This keeps the instantaneous concentration of the enolate low, favoring alkylation over dimerization.
-
Choice of Base: Use a less nucleophilic base if possible. While strong bases are needed for deprotonation, consider alternatives to alkoxides if dimerization is severe.
-
Leaving Group: The reactivity of the alkylating agent can influence the outcome. A more reactive alkylating agent (e.g., with a better leaving group like iodide or bromide) can react faster with the enolate, outcompeting the dimerization pathway.[6][8]
-
Problem 3: My Michael addition with ethyl cyanoacetate is giving me the dimer as the major product.
-
Possible Cause: The base is preferentially catalyzing the self-condensation of the ethyl cyanoacetate rather than the conjugate addition to your Michael acceptor.
-
Solution:
-
Catalyst Choice: Consider using a weaker base or a catalytic amount of a stronger base.
-
Order of Addition: Add the base to a mixture of the ethyl cyanoacetate and the Michael acceptor. This ensures that the enolate is generated in the presence of the electrophile, increasing the likelihood of the desired Michael addition.
-
Temperature: Perform the reaction at a lower temperature to disfavor the dimerization, which likely has a higher activation energy.
-
Data Presentation
The following table provides an illustrative summary of how reaction conditions can influence the yield of the desired product versus the dimer in a typical cyanoacetate reaction. Note: These values are representative and will vary depending on the specific substrates and reaction.
| Base (1.1 eq) | Solvent | Temperature (°C) | Concentration (M) | Approx. Product Yield (%) | Approx. Dimer Yield (%) |
| Sodium Ethoxide | Ethanol | 80 | 1.0 | 40 | 50 |
| Sodium Ethoxide | Ethanol | 25 | 0.5 | 65 | 25 |
| DBU | THF | 25 | 0.5 | 85 | 10 |
| Piperidine | Toluene | 80 | 0.5 | 90 | <5 |
| K₂CO₃ | DMF | 50 | 0.5 | 75 | 15 |
Experimental Protocols
Protocol 1: Minimizing Dimer Formation in a Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of an aldehyde with ethyl cyanoacetate using a mild base to minimize dimer formation.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in a suitable solvent (e.g., toluene, ethanol).
-
Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine (0.1 eq) or ammonium acetate (0.2 eq).
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by TLC. If using toluene, a Dean-Stark trap can be used to remove water.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Minimized Dimerization in the Alkylation of Ethyl Cyanoacetate
This protocol employs a slow addition technique to minimize the self-condensation of ethyl cyanoacetate during alkylation.
-
Base and Solvent: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent (e.g., THF, DMF) and the base (e.g., sodium hydride, 1.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Enolate Formation (Slow Addition): In a separate flask, prepare a solution of ethyl cyanoacetate (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled base suspension over 30-60 minutes using a syringe pump or a dropping funnel. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Alkylation (Slow Addition): Add the alkylating agent (1.0-1.2 eq) dropwise to the enolate solution at 0 °C over 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the desired alkylated product from any unreacted starting material and the dimer.
Mandatory Visualizations
Caption: Mechanism of base-catalyzed dimerization of ethyl cyanoacetate.
Caption: A logical workflow for troubleshooting dimer formation.
References
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Diethyl 3-amino-2-cyano-2-pentenedioate | C10H14N2O4 | CID 2803966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Improving the reaction rate of isobutyl cyanoacetate condensations
Welcome to the technical support center for the Knoevenagel condensation of isobutyl cyanoacetate (B8463686). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this specific reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the Knoevenagel condensation of isobutyl cyanoacetate with aldehydes?
A1: The most commonly cited catalyst for this compound condensations is piperidine (B6355638).[1][2] This weak base is effective for the reaction with various substituted benzaldehydes. Other weak bases like pyrrolidine (B122466) have also been shown to be effective, in some cases more so than piperidine for similar reactions.[3] Alternative catalysts used for other cyanoacetates, which could be adapted for this compound, include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often in a complex with water, and various ionic liquids.[1][4]
Q2: My reaction is very slow or is giving a low yield. What are the likely causes and how can I improve it?
A2: Low yields or slow reaction rates in this compound condensations can be attributed to several factors. A primary consideration is potential steric hindrance from the bulky isobutyl group, which may necessitate longer reaction times or slightly higher temperatures compared to condensations with smaller esters like ethyl cyanoacetate. Other common issues include catalyst inefficiency, suboptimal temperature, and the presence of water in the reaction mixture. To improve the reaction, consider screening different catalysts, optimizing the reaction temperature and time, and ensuring anhydrous conditions by using dry solvents and reagents.
Q3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A3: The two most common side reactions in Knoevenagel condensations are the self-condensation of the aldehyde and a Michael addition of a second molecule of this compound to the product. To minimize self-condensation, it is advisable to use a weak base like piperidine rather than a strong base. Slowly adding the aldehyde to the reaction mixture can also help. To avoid the Michael addition, it is important to monitor the reaction and stop it once the starting material has been consumed.
Q4: What solvents are suitable for this reaction?
A4: The choice of solvent can significantly impact the reaction's success. For piperidine-catalyzed condensations of this compound, toluene (B28343) has been used effectively.[1] For Knoevenagel condensations in general, polar protic solvents like ethanol (B145695) and polar aprotic solvents such as dimethylformamide (DMF) have demonstrated good results. In some cases, solvent-free conditions or the use of water as a green solvent have proven effective, particularly with certain catalysts like DBU-water complexes.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Inactive or insufficient catalyst. | Use a fresh bottle of catalyst (e.g., piperidine) or try an alternative such as DBU. Optimize catalyst loading. |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor progress by TLC. | |
| Insufficient reaction time. | Allow the reaction to proceed for a longer duration, monitoring periodically. | |
| Steric hindrance from the isobutyl group or substituted aldehyde. | Consider using a more active catalyst or higher reaction temperature. | |
| Presence of water. | Use anhydrous solvents and dry glassware thoroughly before starting the reaction. | |
| Multiple Products Observed (Side Reactions) | Self-condensation of the aldehyde. | Use a weak base (e.g., piperidine) instead of a strong base. Add the aldehyde slowly to the reaction mixture. |
| Michael addition of this compound to the product. | Monitor the reaction closely by TLC and stop the reaction as soon as the starting aldehyde is consumed. | |
| Product is Difficult to Purify | Catalyst residue in the product. | If using a homogeneous catalyst like piperidine, consider an acidic wash during workup to remove it. Alternatively, explore the use of a heterogeneous catalyst. |
| Polymerization of the product. | For products prone to polymerization, purification using techniques like column chromatography with acidified solvents can be beneficial. |
Data Presentation
The following table summarizes various isobutyl phenylcyanoacrylates synthesized via piperidine-catalyzed Knoevenagel condensation of the corresponding substituted benzaldehydes with this compound.
| Aldehyde Substituent (R) | Product Name | Yield (%) | Reaction Time | Reference |
| 4-methoxy-2-methyl | Isobutyl 2-cyano-3-(4-methoxy-2-methylphenyl)acrylate | Not Specified in Abstract | Not Specified in Abstract | [1] |
| 4-methoxy-3-methyl | Isobutyl 2-cyano-3-(4-methoxy-3-methylphenyl)acrylate | Not Specified in Abstract | Not Specified in Abstract | [1] |
| 3-ethoxy-4-methoxy | Isobutyl 2-cyano-3-(3-ethoxy-4-methoxyphenyl)acrylate | Not Specified in Abstract | Not Specified in Abstract | [1] |
| 4-ethoxy-3-methoxy | Isobutyl 2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylate | Not Specified in Abstract | Not Specified in Abstract | [1] |
| 3,4-dibenzyloxy | Isobutyl 2-cyano-3-(3,4-bis(benzyloxy)phenyl)acrylate | Not Specified in Abstract | Not Specified in Abstract | [1] |
| 2-benzyloxy-3-methoxy | Isobutyl 2-cyano-3-(2-(benzyloxy)-3-methoxyphenyl)acrylate | Not Specified in Abstract | Not Specified in Abstract | [1] |
| 3-benzyloxy-4-methoxy | Isobutyl 2-cyano-3-(3-(benzyloxy)-4-methoxyphenyl)acrylate | Not Specified in Abstract | Not Specified in Abstract | [1] |
| 2,3-methylenedioxy | Isobutyl 2-cyano-3-(benzo[d][2][5]dioxol-4-yl)acrylate | Not Specified in Abstract | Not Specified in Abstract | [1] |
Experimental Protocols
Protocol 1: General Piperidine-Catalyzed Knoevenagel Condensation of this compound
This protocol is a representative procedure based on the synthesis of isobutyl phenylcyanoacrylates.[1][2]
Materials:
-
Substituted benzaldehyde (B42025) (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Piperidine (catalytic amount, e.g., 0.1 eq)
-
Toluene
-
Hydrochloric acid (2M solution)
-
Anhydrous magnesium sulfate
-
Solvents for purification (e.g., ethanol for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted benzaldehyde (1.0 eq) and this compound (1.0-1.2 eq) in toluene.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a 2M solution of hydrochloric acid to remove the piperidine catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.
Visualizations
Caption: Experimental workflow for piperidine-catalyzed this compound condensation.
Caption: Troubleshooting logic for a slow this compound condensation reaction.
References
Technical Support Center: Removal of Unreacted Isobutyl Cyanoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted isobutyl cyanoacetate (B8463686) from their product mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Issue 1: Presence of Isobutyl Cyanoacetate Impurity in the Final Product After Distillation
-
Question: After performing distillation, I still observe a significant amount of unreacted this compound in my purified product. What could be the cause, and how can I resolve this?
-
Answer: This issue typically arises from inefficient separation during distillation, which can be attributed to several factors. The boiling points of your product and this compound may be too close for simple distillation to be effective.
Solution: Fractional Distillation
Fractional distillation provides a much better separation for liquids with close boiling points.[1] It involves the use of a fractionating column placed between the distillation flask and the condenser, providing a large surface area (e.g., glass beads or Vigreux indentations) for repeated vaporization and condensation cycles.[1][2] This process effectively separates components based on their volatility.
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. Ensure the fractionating column is securely placed vertically between the round-bottom flask containing the crude product mixture and the distillation head. The thermometer bulb should be positioned just below the side arm leading to the condenser.
-
Heating: Begin heating the mixture gently. To maintain a consistent temperature and prevent decomposition, it is advisable to insulate the column by wrapping it with glass wool or aluminum foil.[2]
-
Distillation Rate: Control the heating rate to ensure a slow and steady distillation. A distillation rate of 1-2 drops per second is generally recommended for good separation.
-
Fraction Collection: Monitor the temperature closely. The temperature will plateau at the boiling point of the lower-boiling component (this compound). Collect this initial fraction in a separate receiving flask. Once all the this compound has distilled over, the temperature will either drop or start to rise towards the boiling point of your product. At this point, change the receiving flask to collect your purified product.
Quantitative Data: Boiling Points
-
| Compound | Boiling Point (°C) at Atmospheric Pressure (estimated) | Boiling Point (°C) at Reduced Pressure |
| This compound | ~223 | 112 °C (16 mmHg) |
| Your Product | [Insert Boiling Point] | [Insert Boiling Point] |
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
-
Question: I am trying to remove this compound by washing my organic product mixture with an aqueous solution, but a stable emulsion has formed, making phase separation impossible. What should I do?
-
Answer: Emulsion formation is a common problem in liquid-liquid extractions, especially when vigorous shaking is employed.[3]
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[3]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion by reducing the solubility of the organic components in the aqueous phase.[3]
-
Filtration: Pass the emulsified layer through a plug of glass wool or a phase separation filter paper.[3]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can help to separate the layers.[3]
Experimental Protocol: Liquid-Liquid Extraction with Brine Wash
-
Initial Extraction: Dissolve your crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and add an equal volume of deionized water. Gently invert the funnel several times, venting frequently to release any pressure buildup. Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: To the organic layer in the separatory funnel, add an equal volume of saturated sodium chloride (brine) solution.
-
Separation: Gently invert the funnel as before. The brine solution should help to break any emulsion and further remove water-soluble impurities. Allow the layers to separate and drain the aqueous brine layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and remove the solvent under reduced pressure.
Figure 2. Troubleshooting options for emulsion formation.
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use column chromatography to remove unreacted this compound?
A1: Yes, column chromatography can be an effective method for purification. Due to the moderate polarity of this compound, normal-phase chromatography using silica (B1680970) gel is a suitable option. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, can be used. The polarity of the eluent can be gradually increased to first elute the less polar product (if applicable) and then the more polar this compound. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system for separation before running the column.[4]
-
Q2: Are there any chemical methods to selectively remove this compound?
A2: Selective hydrolysis of the ester is a potential chemical method. However, this approach is only viable if your desired product does not contain functional groups that are sensitive to the hydrolysis conditions (e.g., other esters, amides). Mild basic hydrolysis using a reagent like lithium hydroxide (B78521) or sodium carbonate in a mixed solvent system (e.g., THF/water or methanol/water) could selectively hydrolyze the unreacted this compound to the more water-soluble carboxylate salt, which can then be easily removed by an aqueous wash. The reaction conditions would need to be carefully optimized to avoid degradation of the desired product.
-
Q3: My product is thermally sensitive and cannot be purified by distillation. What is the best alternative?
A3: For thermally sensitive products, a combination of liquid-liquid extraction and column chromatography is the recommended approach. First, perform a series of aqueous washes to remove the bulk of the this compound and other water-soluble impurities. Follow this with column chromatography to achieve high purity.
-
Q4: How can I confirm that all the this compound has been removed?
A4: The purity of your final product should be assessed using analytical techniques such as:
-
Gas Chromatography (GC): This is a highly sensitive method for detecting volatile impurities like this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): The presence of characteristic peaks for this compound (e.g., signals for the isobutyl group) can be used to determine its presence.
-
High-Performance Liquid Chromatography (HPLC): This can be used to quantify the amount of residual this compound.
Quantitative Data: Analytical Techniques for Purity Assessment
-
| Technique | Purpose | Key Indicators for this compound |
| Gas Chromatography (GC) | Detection of volatile impurities | A peak corresponding to the retention time of this compound. |
| ¹H NMR Spectroscopy | Structural confirmation and impurity detection | Characteristic signals for the isobutyl group (e.g., a doublet and a multiplet) and the methylene (B1212753) group adjacent to the cyano group. |
| HPLC | Quantification of impurities | A peak at the specific retention time for this compound. |
References
Validation & Comparative
Comparative Analysis of Isobutyl Cyanoacetate Reaction Products by 1H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 1H NMR characterization of products derived from reactions involving isobutyl cyanoacetate (B8463686). Due to a prevalence of literature on the analogous ethyl cyanoacetate, this guide leverages data from its reactions—primarily the Knoevenagel condensation—to predict and understand the spectral characteristics of isobutyl cyanoacetate products. This approach offers a valuable framework for researchers working with this specific reagent.
Introduction to 1H NMR Characterization of Cyanoacetate Derivatives
This compound is a versatile reagent in organic synthesis, valued for its active methylene (B1212753) group that readily participates in a variety of carbon-carbon bond-forming reactions. The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration, is a cornerstone reaction for this compound. The resulting α,β-unsaturated products are key intermediates in the synthesis of pharmaceuticals and other fine chemicals.
1H NMR spectroscopy is an indispensable tool for the characterization of these reaction products. The chemical shifts, multiplicities, and coupling constants of the protons provide unambiguous structural information, allowing for the confirmation of product formation and the assessment of purity.
Predicted 1H NMR Spectral Data for this compound
While a publicly available experimental spectrum for this compound was not located, its 1H NMR spectrum can be reliably predicted based on the analysis of its constituent functional groups. The expected signals are as follows:
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration |
| (CH3 )2CHCH2- | Doublet | 0.9 - 1.0 | 6H |
| (CH3)2CH CH2- | Multiplet | 1.9 - 2.1 | 1H |
| -O-CH2 - | Doublet | 3.9 - 4.1 | 2H |
| NC-CH2 -COO- | Singlet | 3.4 - 3.5 | 2H |
Knoevenagel Condensation Products: A Comparative 1H NMR Analysis
The Knoevenagel condensation of this compound with various aldehydes is expected to yield products with characteristic 1H NMR signals. The following table summarizes the experimental data for the analogous ethyl cyanoacetate products and provides a predicted comparison for the isobutyl derivatives.
| Aldehyde Reactant | Product Structure (R = Isobutyl) | Experimental 1H NMR Data for Ethyl Product (R = Ethyl) | Predicted 1H NMR Data for Isobutyl Product (R = Isobutyl) |
| Benzaldehyde |
| δ 8.23 (s, 1H), 7.91 (d, 2H), 7.45-7.56 (m, 3H), 4.37 (q, 2H), 1.37 (t, 3H)[1] | δ ~8.2 (s, 1H), ~7.9 (d, 2H), ~7.5 (m, 3H), ~4.1 (d, 2H), ~2.0 (m, 1H), ~0.9 (d, 6H) |
| 4-Methylbenzaldehyde |
| δ 8.19 (s, 1H), 7.59 (d, 2H), 7.40 (d, 2H), 4.33 (q, 2H), 2.40 (s, 3H), 1.31 (t, 3H)[1] | δ ~8.2 (s, 1H), ~7.6 (d, 2H), ~7.4 (d, 2H), ~4.1 (d, 2H), ~2.4 (s, 3H), ~2.0 (m, 1H), ~0.9 (d, 6H) |
| 4-Methoxybenzaldehyde |
| δ 8.23 (s, 1H), 8.00 (d, 2H), 7.16 (d, 2H), 4.33 (q, 2H), 3.81 (s, 3H) | δ ~8.2 (s, 1H), ~8.0 (d, 2H), ~7.1 (d, 2H), ~4.1 (d, 2H), ~3.8 (s, 3H), ~2.0 (m, 1H), ~0.9 (d, 6H) |
| 4-Nitrobenzaldehyde |
| δ 8.37 (d, 2H), 8.30 (m, 1H), 8.03 (d, 2H), 4.33 (q, 2H), 1.27 (t, 3H)[1] | δ ~8.4 (d, 2H), ~8.3 (s, 1H), ~8.0 (d, 2H), ~4.1 (d, 2H), ~2.0 (m, 1H), ~0.9 (d, 6H) |
Experimental Protocol: General Procedure for Knoevenagel Condensation
The following is a representative experimental protocol for the Knoevenagel condensation of an aldehyde with this compound.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Catalyst (e.g., piperidine, DABCO, or an ionic liquid)
-
Solvent (e.g., ethanol, water, or solvent-free)
Procedure:
-
To a round-bottom flask, add the aldehyde, this compound, and the solvent (if applicable).
-
Add the catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature or with heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the purified product by 1H NMR, 13C NMR, and other relevant analytical techniques.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound reaction products.
Alternative Synthetic Routes
While the Knoevenagel condensation is the most prominent reaction, other synthetic pathways involving this compound can be employed to generate diverse molecular architectures. These include:
-
Michael Addition: The active methylene group can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
-
Cyclization Reactions: The cyano and ester functionalities can participate in various cyclization reactions to form heterocyclic compounds.
-
Decarboxylation: The ester group can be hydrolyzed and decarboxylated to yield nitriles.
The 1H NMR characterization of products from these alternative routes will vary significantly depending on the specific transformation. However, the characteristic signals of the isobutyl group will remain a constant feature, aiding in the structural elucidation.
References
A Comparative Guide to the Infrared Spectroscopy of Knoevenagel Adducts Derived from Isobutyl Cyanoacetate
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the infrared (IR) spectroscopy of Knoevenagel condensation adducts formed from isobutyl cyanoacetate (B8463686). It offers a detailed examination of the characteristic vibrational frequencies of the starting materials and the resulting α,β-unsaturated products, supported by experimental data and protocols.
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, widely employed in the preparation of a variety of compounds, including intermediates for pharmaceuticals. The reaction typically involves the condensation of an active methylene (B1212753) compound, such as isobutyl cyanoacetate, with an aldehyde or ketone. Infrared spectroscopy serves as a powerful and accessible tool for monitoring the progress of this reaction and characterizing the resulting adducts by identifying key functional group transformations.
Comparison of Key Infrared Absorptions
The Knoevenagel condensation of this compound with an aldehyde results in the formation of a new carbon-carbon double bond (C=C) and the disappearance of the aldehydic C-H bond. The characteristic infrared absorption bands of the starting materials and the Knoevenagel adducts allow for a clear differentiation and confirmation of the reaction's success. The key vibrational frequencies for this compound and its Knoevenagel adducts with aromatic and aliphatic aldehydes are summarized below.
| Functional Group | This compound (Starting Material) | Knoevenagel Adduct (with Aromatic Aldehyde, e.g., Benzaldehyde) | Knoevenagel Adduct (with Aliphatic Aldehyde) |
| C≡N (Nitrile) | ~2260 cm⁻¹ | 2222 - 2233 cm⁻¹ | ~2230 cm⁻¹ |
| C=O (Ester) | ~1745 cm⁻¹ | 1719 - 1729 cm⁻¹ | ~1725 cm⁻¹ |
| C=C (Alkene) | Not Present | 1591 - 1672 cm⁻¹ | ~1640 cm⁻¹ |
| C-H (sp³) | ~2960 cm⁻¹ | 2963 - 2976 cm⁻¹ | ~2960 cm⁻¹ |
| Aldehydic C-H | Not Present | Not Present | Not Present |
Note: The exact wavenumber can vary depending on the specific substituent on the aromatic ring or the structure of the aliphatic aldehyde.
A notable shift to a lower wavenumber is observed for both the nitrile (C≡N) and the ester carbonyl (C=O) stretching vibrations in the Knoevenagel adducts compared to the starting this compound. This is attributed to the conjugation of these groups with the newly formed carbon-carbon double bond. The most significant indicator of a successful reaction is the appearance of a C=C stretching band in the region of 1591-1672 cm⁻¹ and the disappearance of the characteristic aldehydic C-H stretching bands (typically around 2720 and 2820 cm⁻¹).
For adducts derived from aromatic aldehydes, the C=C stretching frequency is often observed at a lower wavenumber compared to those from aliphatic aldehydes due to extended conjugation with the aromatic ring. For instance, the IR spectrum of the Knoevenagel adduct of this compound with a substituted benzaldehyde (B42025) shows a C=C stretch in the range of 1591-1672 cm⁻¹ and a C=O stretch between 1719-1729 cm⁻¹[1].
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Synthesis of Knoevenagel Adducts
The Knoevenagel adducts can be synthesized by reacting this compound with an appropriate aldehyde in the presence of a basic catalyst, such as piperidine (B6355638).
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, propanal)
-
Piperidine
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve equimolar amounts of this compound and the aldehyde in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain the pure Knoevenagel adduct.
Infrared Spectroscopy Analysis
The infrared spectra of the starting materials and the purified Knoevenagel adducts can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Instrumentation:
-
FTIR Spectrometer
Sample Preparation (for liquid samples):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a drop of the liquid sample onto the surface of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Mount the salt plates in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record the background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final infrared spectrum.
-
Identify the characteristic absorption peaks and their corresponding wavenumbers.
Visualization of the Experimental Workflow
The logical flow of the experimental process for synthesizing and analyzing the Knoevenagel adducts is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis and IR analysis of Knoevenagel adducts.
References
A Comparative Guide to the Mass Spectrometry Analysis of Isobutyl Cyanoacetate Derivatives
For researchers, scientists, and drug development professionals, understanding the mass spectral behavior of isobutyl cyanoacetate (B8463686) and its derivatives is crucial for identification, characterization, and quantification. This guide provides a comparative overview of mass spectrometry (MS) analysis for these compounds, supported by experimental data from related molecules and established analytical protocols. The insights provided are essential for impurity profiling, metabolite identification, and quality control in pharmaceutical development.[1][2][3]
Introduction to Mass Spectrometry of Alkyl Cyanoacetates
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[2] When analyzing isobutyl cyanoacetate and its derivatives, electron ionization (EI) is a common technique, particularly when coupled with gas chromatography (GC-MS). Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is also highly valuable, especially for more polar or thermally labile derivatives.[1][2][3] The fragmentation patterns observed in the mass spectra provide a fingerprint for the molecule, allowing for structural elucidation.
Expected Fragmentation Patterns
The fragmentation of alkyl cyanoacetate derivatives in mass spectrometry is influenced by the functional groups present in the molecule. General principles of fragmentation, such as alpha-cleavage and rearrangements, dictate the observed product ions.[4][5]
This compound:
While a direct, detailed fragmentation pattern for this compound was not found in the immediate search results, its fragmentation can be predicted based on the behavior of similar esters. Key fragmentation pathways for esters often involve the loss of the alkoxy group or rearrangements like the McLafferty rearrangement.[6][7]
Derivatives and Their Postulated Fragmentation:
The introduction of different functional groups onto the this compound backbone will lead to distinct fragmentation pathways. Below is a comparison of expected fragmentation for hypothetical derivatives based on the analysis of analogous compounds.
Table 1: Postulated Key Fragment Ions of this compound Derivatives
| Derivative Class | Expected Key Fragmentation Pathways | Common Fragment Ions (m/z) | Reference for Analogous Compounds |
| N-Alkyl Cyanoacetamides | Fission of C-C bonds adjacent to the carbonyl group or nitrogen. Elimination of the acyl group via a ketene (B1206846) fragment. | Dependent on the N-alkyl substituent. For example, for N-methyl cyanoacetamide, a base peak at m/z 58 corresponding to [CH3NHCO]+ was observed. | [8] |
| Alkyl Cyanoacrylates | Fragmentation is influenced by the alkyl chain. Longer chains may undergo rearrangements. | Relative retention volumes have been determined by GC, but specific mass spectral fragmentation data was not detailed. | [9] |
| Cyanoenone Triterpenoids | These larger, more complex molecules exhibit fragmentation patterns related to the triterpenoid (B12794562) core and the cyanoenone moiety. | Specific to the complex structure; often analyzed by LC-MS/MS for sensitive quantification. | [10] |
It is important to note that the stability of the resulting carbocations or radical cations significantly influences the abundance of the fragment ions.[4]
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate mass spectrometry analysis. Below are example protocols for GC-MS and LC-MS analysis, which can be adapted for this compound derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
This protocol is a general guideline and may require optimization for specific derivatives.
-
Instrumentation: Agilent 7250 GC/Q-TOF or similar.[11]
-
Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[11]
-
Inlet: Splitless injection at 250°C.[12]
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[11]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.[12]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Mass Range: m/z 40-500.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol:
This protocol is suitable for the analysis of a broader range of derivatives, including those that are less volatile or more polar.
-
Instrumentation: Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer or similar.[10]
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[10]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.[10]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
MS/MS Parameters: Collision energy and other parameters should be optimized for each specific compound.
Visualizing Analytical Workflows
General Workflow for Mass Spectrometry Analysis:
The following diagram illustrates a typical workflow for the analysis of this compound derivatives.
Postulated Fragmentation Pathway of a Generic N-Alkyl Cyanoacetamide:
This diagram illustrates a potential fragmentation pathway for an N-alkyl cyanoacetamide derivative, based on the literature.[8]
References
- 1. LC/MS applications in drug development | Scilit [scilit.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Development of LC–MS/MS Method for Cyanoenone Triterpenoid Determination to Support CNS Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Reactivity: Isobutyl Cyanoacetate vs. Ethyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of heterocyclic compounds and active pharmaceutical ingredients, alkyl cyanoacetates serve as indispensable building blocks. Their utility stems from the presence of an active methylene (B1212753) group flanked by two electron-withdrawing groups—a nitrile and an ester. This structural motif imparts a unique reactivity profile, making them ideal substrates for a variety of carbon-carbon bond-forming reactions. Among the commonly used alkyl cyanoacetates, the ethyl and isobutyl esters are frequently employed. This guide provides an objective comparison of the reactivity of isobutyl cyanoacetate (B8463686) and ethyl cyanoacetate, supported by physicochemical data and established chemical principles, to aid researchers in substrate selection for their synthetic endeavors.
Physicochemical Properties: A Foundation for Reactivity
The subtle differences in the alkyl ester group between isobutyl cyanoacetate and ethyl cyanoacetate give rise to distinct physical properties. These properties, summarized below, can influence reaction conditions, solvent choice, and product purification strategies.
| Property | This compound | Ethyl Cyanoacetate |
| Molecular Formula | C₇H₁₁NO₂ | C₅H₇NO₂ |
| Molecular Weight | 141.17 g/mol | 113.11 g/mol |
| Boiling Point | 223°C (lit.) | 208-210°C (lit.) |
| Density | 0.993 g/mL at 25°C | 1.063 g/mL at 25°C |
| Water Solubility | Immiscible | Slightly soluble |
| pKa of α-proton | Not readily available, predicted to be slightly higher than ethyl cyanoacetate | ~9-11 in water[1][2][3] |
Comparative Reactivity Analysis
The primary factors governing the difference in reactivity between isobutyl and ethyl cyanoacetate are steric hindrance and electronic effects originating from the alkyl portion of the ester group.
Steric Hindrance:
The most significant differentiator is the steric bulk of the isobutyl group compared to the ethyl group. The branched structure of the isobutyl group presents a greater steric shield around the ester's carbonyl carbon and, to a lesser extent, the active methylene group. This steric hindrance can lead to:
-
Slower Reaction Rates: In reactions where a nucleophile attacks the carbonyl carbon (e.g., hydrolysis or transesterification), the bulkier isobutyl group is expected to slow the reaction rate compared to the more accessible ethyl group.
-
Influence on Condensation Reactions: In base-catalyzed reactions like the Knoevenagel condensation, the approach of the base to deprotonate the α-carbon may be slightly impeded. More critically, the steric bulk can influence the conformational preferences of intermediates and transition states, potentially affecting product ratios in stereoselective reactions.
Electronic Effects:
Alkyl groups are weakly electron-donating through an inductive effect. The isobutyl group is slightly more electron-donating than the ethyl group. This has two main consequences:
-
Acidity of the α-Proton: The increased electron-donating nature of the isobutyl group slightly destabilizes the negative charge of the carbanion formed upon deprotonation of the α-carbon. Consequently, this compound is expected to be slightly less acidic (have a higher pKa) than ethyl cyanoacetate.[1] This means that under identical conditions, a slightly stronger base or more forcing conditions might be required to generate the nucleophilic carbanion from this compound at the same rate as from its ethyl counterpart.
-
Nucleophilicity of the Carbanion: While the carbanion of this compound is less stabilized, it is also predicted to be slightly more basic and, therefore, a more reactive nucleophile once formed.[1] However, the initial deprotonation step is often the kinetic barrier, making the overall reaction rate dependent on the ease of carbanion formation.[1]
Performance in Key Synthetic Reactions
Knoevenagel Condensation:
Synthesis of Heterocycles:
Ethyl cyanoacetate is a well-documented and versatile precursor for the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrimidines, and pyrroles.[8][9][10][11][12] The reactivity of its nitrile, ester, and active methylene functionalities allows for diverse cyclization strategies. This compound can, in principle, be used in similar synthetic schemes, but its application is less frequently reported in the literature. The choice between the two may depend on the desired physical properties (e.g., solubility) of the final heterocyclic product, where the isobutyl group can impart greater lipophilicity.
Experimental Protocols
General Protocol for Knoevenagel Condensation:
This protocol is a generalized procedure that can be adapted for either isobutyl or ethyl cyanoacetate. Optimization of catalyst, solvent, and temperature may be required.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq), the alkyl cyanoacetate (ethyl or isobutyl, 1.05 eq), and a suitable solvent (e.g., ethanol (B145695) or toluene).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (B6355638) (0.1 eq), to the mixture.[13]
-
Reaction: Heat the reaction mixture to reflux (or a temperature determined by optimization studies) and monitor its progress using Thin Layer Chromatography (TLC). Reaction times can vary from minutes to several hours depending on the substrates and catalyst used.[7][13]
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure α,β-unsaturated product.
Visualization of Reaction Mechanism
The following diagram illustrates the generalized mechanism for the base-catalyzed Knoevenagel condensation, a key reaction for both isobutyl and ethyl cyanoacetate.
Caption: Mechanism of the Knoevenagel Condensation.
Conclusion
The choice between this compound and ethyl cyanoacetate is a nuanced one, guided by the specific demands of the synthetic target and reaction conditions.
-
Ethyl cyanoacetate is the more reactive and widely documented substrate, particularly for reactions involving the active methylene group, such as the Knoevenagel condensation. Its lower steric profile and slightly higher acidity facilitate faster reaction rates under milder conditions. It should be the default choice unless specific properties are required.
-
This compound serves as a valuable alternative when steric hindrance is desired to influence selectivity or when the final product requires enhanced lipophilicity, a property conferred by the bulkier isobutyl group. Researchers should anticipate the need for slightly more forcing reaction conditions (e.g., stronger base, higher temperature, or longer reaction times) to compensate for its reduced acidity and increased steric bulk.
Ultimately, while ethyl cyanoacetate offers broader applicability and generally higher reactivity, this compound provides a strategic option for modulating steric interactions and tuning the physicochemical properties of synthetic intermediates and final products.
References
- 1. benchchem.com [benchchem.com]
- 2. Answered: The pKa of ethyl cyanoacetate is 9. NC OEt Which of the following bases will give the most ethyl cyanoacetate enolate? The pka's of the conjugate acids are… | bartleby [bartleby.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and crystallographic study of novel indole-based cyano derivatives as key building blocks for heteropolycyclic compounds of major complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Steric Effects of the Isobutyl Group in Cyanoacetate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reactivity of alkyl cyanoacetates is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the creation of a diverse array of molecular architectures for pharmaceuticals and other fine chemicals. The choice of the alkyl ester group, while seemingly minor, can exert significant influence over reaction rates and outcomes. This guide provides a comparative analysis of the steric effects of the isobutyl group in cyanoacetate (B8463686) reactions, such as the Knoevenagel condensation and Michael addition, in contrast to other common alkyl groups. While direct quantitative comparisons in the literature are limited, this guide extrapolates from established principles of steric hindrance to provide a qualitative framework for experimental design.
The Role of Steric Hindrance
Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. In the context of cyanoacetate reactions, the bulkiness of the alkyl ester group can influence the approach of reactants and the stability of transition states. The isobutyl group, with its branched structure, is significantly more sterically demanding than linear alkyl groups like methyl, ethyl, or n-butyl.
This increased steric bulk is expected to have the following consequences:
-
Decreased Reaction Rates: The isobutyl group can shield the reactive α-carbon and the carbonyl carbon of the cyanoacetate, making it more difficult for a nucleophile to attack or for a base to abstract the α-proton. This increased steric barrier leads to a higher activation energy and consequently, a slower reaction rate.
-
Lower Reaction Yields: In sterically congested transition states, side reactions may become more competitive, potentially leading to lower yields of the desired product. In reactions reaching equilibrium, the steric strain in the product may shift the equilibrium back towards the reactants.
-
Influence on Stereoselectivity: In reactions that can form stereoisomers, the steric bulk of the isobutyl group can influence the facial selectivity of the attack, potentially leading to different diastereomeric ratios compared to less hindered esters.
Comparative Overview of Alkyl Cyanoacetates
The following table provides a qualitative comparison of the expected performance of isobutyl cyanoacetate in common reactions relative to other alkyl cyanoacetates, based on the principles of steric hindrance.
| Alkyl Group | Structure | Relative Steric Hindrance | Expected Reaction Rate | Expected Yield | Notes |
| Methyl | -CH₃ | Low | Highest | Highest | Least sterically hindered, generally leading to faster reactions and higher yields. |
| Ethyl | -CH₂CH₃ | Moderate | High | High | A commonly used and well-balanced option for many reactions. |
| n-Butyl | -CH₂CH₂CH₂CH₃ | Moderate | High | High | Similar to ethyl in terms of steric hindrance at the reactive center. |
| Isobutyl | -CH₂CH(CH₃)₂ | High | Lower | Lower | The branched structure significantly increases steric bulk, potentially slowing reactions and reducing yields. |
| tert-Butyl | -C(CH₃)₃ | Very High | Lowest | Lowest | The extreme steric hindrance makes it a challenging substrate for many reactions. |
Experimental Protocols
The following is a generalized protocol for the Knoevenagel condensation, a common reaction involving alkyl cyanoacetates. This protocol can be adapted for this compound, though optimization of reaction time, temperature, and catalyst loading may be necessary to compensate for its lower reactivity.
General Protocol for Knoevenagel Condensation
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Alkyl Cyanoacetate (e.g., this compound) (1.0 - 1.2 eq)
-
Base catalyst (e.g., piperidine, triethylamine, or a solid-supported base) (0.1 - 0.2 eq)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the aldehyde or ketone and the alkyl cyanoacetate in the chosen solvent.
-
Add the base catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). For this compound, a longer reaction time or higher temperature may be required compared to ethyl cyanoacetate.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing Steric Effects
The following diagrams illustrate the concept of steric hindrance and the workflow for a typical cyanoacetate reaction.
A Guide to the Analytical Validation of Compounds Synthesized with Isobutyl Cyanoacetate
For researchers, scientists, and professionals in drug development, the rigorous analytical validation of newly synthesized compounds is a cornerstone of regulatory compliance and scientific integrity. This guide provides an objective comparison of analytical validation methods for compounds synthesized using isobutyl cyanoacetate (B8463686), offering supporting experimental data and methodologies. We will explore common analytical techniques, their validation parameters, and compare isobutyl cyanoacetate with alternative precursors.
Analytical Techniques and Validation Parameters
The characterization and quantification of compounds derived from this compound rely on a suite of standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is favored for its versatility in analyzing a wide range of organic molecules, while Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile compounds and provides structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure elucidation.
The validation of these analytical methods ensures their reliability, accuracy, and reproducibility. Key validation parameters, as stipulated by guidelines from the International Conference on Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).
High-Performance Liquid Chromatography (HPLC) Method Validation
A validated HPLC method is crucial for the accurate quantification of this compound derivatives in various matrices. The following table summarizes typical validation parameters for an HPLC assay of a small organic molecule, which can be considered representative for compounds synthesized from this compound.
| Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of the test concentration | 0.2 - 4.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.8 - 102.5%[1] |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0%[1] |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 2.0%[1] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 - 0.4 µg/mL[1] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.2 - 1.3 µg/mL[1] |
Note: The "Typical Performance Data" is representative of validated HPLC methods for small organic molecules and serves as a general guide for this compound derivatives.
Gas Chromatography (GC) Method Validation
For volatile or semi-volatile derivatives of this compound, a validated GC method is essential. The following data is based on a validated GC-FID method for iso-amyl-2-cyanoacrylate, a structurally similar compound.
| Parameter | Acceptance Criteria | Performance Data for Iso-amyl-2-cyanoacrylate |
| Linearity (r²) | ≥ 0.995 | Not specified, but linearity was established |
| Range | Defined by the linear range | 50 - 150 µg/mL[2] |
| Accuracy (% Recovery) | Typically 80-120% | Data not provided |
| Precision (% RSD) | ≤ 15% | Data not provided |
| Limit of Quantitation (LOQ) | Established as the lowest concentration on the calibration curve | 50 µg/mL[2] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of analytical results. Below are representative protocols for HPLC and GC analysis.
HPLC Method Protocol
A standard HPLC method for the analysis of a non-polar compound derived from this compound would involve the following:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
GC-FID Method Protocol for Iso-amyl-2-cyanoacrylate
The following protocol was used for the validation of iso-amyl-2-cyanoacrylate analysis[2]:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Column: HP-5 capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injector Temperature: 230 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 150 °C held for 5 min, then ramped to 200 °C at 50 °C/min and held for 5 min, and finally ramped to 240 °C at 5 °C/min and held for 3.3 min.
-
Injection Volume: 2 µL in splitless mode.
-
Diluent: Methylene (B1212753) dichloride.
Comparison with Alternative Precursors
This compound is a key reactant in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. However, other active methylene compounds can be used as alternatives, each imparting different properties to the final product.
| Precursor | Key Features and Applications |
| Ethyl Cyanoacetate | A widely used and cost-effective alternative. The resulting ethyl esters may have different solubility and pharmacokinetic profiles compared to isobutyl esters. |
| Methyl Cyanoacetate | Used to introduce a methyl ester group. Often chosen for its smaller size and potential for different reactivity in subsequent synthetic steps. |
| Malononitrile | A more reactive precursor that leads to the formation of dinitrile compounds. These are often used in the synthesis of heterocyclic compounds and materials with specific electronic properties. |
| Cyanoacetamide | Leads to the formation of cyanoacrylamide derivatives, which are precursors for various biologically active molecules. |
The choice of precursor will depend on the desired properties of the final compound, including its biological activity, physical properties, and the synthetic route.
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams outline a typical analytical validation workflow and a Knoevenagel condensation reaction.
Caption: A typical workflow for analytical method validation.
Caption: The Knoevenagel condensation reaction.
References
A Comparative Guide to Isobutyl Cyanoacetate and Methyl Cyanoacetate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate starting materials is a critical decision in the intricate process of drug synthesis, profoundly influencing reaction efficiency, product yield, and purity. Among the versatile building blocks available to medicinal chemists, alkyl cyanoacetates play a pivotal role, particularly in reactions like the Knoevenagel condensation, which is instrumental in forming carbon-carbon bonds for the synthesis of a wide array of pharmaceutical intermediates. This guide provides an objective comparison of two such reagents: isobutyl cyanoacetate (B8463686) and methyl cyanoacetate, offering insights into their respective performance in drug synthesis, supported by experimental data.
Executive Summary
Both isobutyl cyanoacetate and methyl cyanoacetate are valuable intermediates in pharmaceutical synthesis, primarily utilized as active methylene (B1212753) compounds in condensation reactions.[1] Methyl cyanoacetate is a well-established reagent used in the production of various drugs, including Gabapentin and Pregabalin.[2] this compound, while also employed in the synthesis of cyanoacrylate derivatives, sees significant application in the formulation of drug delivery systems, such as nanoparticles, and as a tissue adhesive.[3]
The primary difference in their application often lies in the desired properties of the final product or intermediate. The choice between the methyl and isobutyl ester can influence factors such as solubility, reaction kinetics, and the ease of downstream processing. While direct comparative studies are scarce, this guide consolidates available data to draw a meaningful comparison.
Performance Comparison: Isobutyl vs. Methyl Cyanoacetate
The following table summarizes the key characteristics and performance metrics of this compound and methyl cyanoacetate in the context of drug synthesis, based on available literature.
| Feature | This compound | Methyl Cyanoacetate | Key Considerations & References |
| Molecular Weight | 141.17 g/mol | 99.09 g/mol | The difference in molecular weight can influence reaction stoichiometry calculations. |
| Boiling Point | 207.2 °C | 196-198 °C | Higher boiling point of this compound might be advantageous for reactions requiring elevated temperatures. |
| Reactivity | Generally considered to have similar reactivity to other short-chain alkyl cyanoacetates in Knoevenagel condensations. The bulkier isobutyl group might introduce steric hindrance in certain reactions. | Exhibits good reactivity in Knoevenagel condensations due to the electron-withdrawing nature of the cyano and ester groups. | The choice of catalyst and reaction conditions can significantly influence the reactivity of both esters.[4] |
| Yield | In the synthesis of ring-substituted phenylcyanoacrylates, yields are generally high, though specific quantitative comparisons with methyl cyanoacetate under identical conditions are not readily available in the literature.[5] | In Knoevenagel condensations with various aldehydes, yields are reported to be in the range of 70-90% under optimized conditions. | Yields are highly dependent on the specific substrates, catalyst, solvent, and reaction temperature. |
| Solubility | The isobutyl group imparts greater lipophilicity, which can be advantageous for reactions in non-polar organic solvents. | More polar than this compound, making it suitable for a wider range of solvents, including polar aprotic solvents. | Solvent choice is critical for reaction success and can be guided by the solubility profile of the chosen ester. |
| Applications | Synthesis of cyanoacrylate-based polymers for drug delivery[3], tissue adhesives, and as an intermediate for various organic syntheses.[5] | Intermediate in the synthesis of pharmaceuticals like Gabapentin, Pregabalin, and various heterocyclic compounds.[2] | The intended application of the final product often dictates the choice of the cyanoacetate ester. |
Note: The quantitative data presented is based on findings from separate studies and is intended for comparative insight. A direct, head-to-head experimental comparison under identical conditions would be necessary for a definitive performance evaluation.
Experimental Protocols
The following are representative experimental protocols for the Knoevenagel condensation reaction, a cornerstone application for both isobutyl and methyl cyanoacetate in drug synthesis.
Protocol 1: Synthesis of Isobutyl 2-cyano-3-phenylacrylate
This protocol is adapted from the general procedure for the synthesis of ring-substituted isobutyl phenylcyanoacrylates.[5]
Materials:
-
This compound
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1.0 equivalent) and this compound (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Methyl 2-cyano-3-phenylacrylate
This protocol is based on typical Knoevenagel condensation procedures for methyl cyanoacetate.
Materials:
-
Benzaldehyde
-
Methyl cyanoacetate
-
Triethylamine (B128534) (catalyst)
-
Ethanol (solvent)
-
Microwave reactor (optional)
Procedure:
-
In a microwave-safe reaction vessel, combine benzaldehyde (1.0 equivalent), methyl cyanoacetate (1.2 equivalents), and ethanol.
-
Add triethylamine (0.2 equivalents) as a catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for 15-30 minutes.
-
Alternatively, the reaction can be carried out under conventional heating at reflux for 2-6 hours.
-
After cooling, the product can be isolated by filtration if it precipitates or by removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Visualizing the Synthesis Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of a typical Knoevenagel condensation for the synthesis of a pharmaceutical intermediate and a generalized experimental workflow.
Caption: Knoevenagel Condensation for Pharmaceutical Intermediate Synthesis.
References
Isobutyl Cyanoacetate: A Superior Alternative in Alkyl Cyanoacetate Chemistry
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to ensuring optimal reaction outcomes and the safety of novel therapeutics. Among the versatile class of alkyl cyanoacetates, isobutyl cyanoacetate (B8463686) emerges as a compelling alternative to more commonly used esters like methyl and ethyl cyanoacetate, offering distinct advantages in terms of reaction efficiency, product characteristics, and toxicological profile.
This comparative guide provides an objective analysis of the performance of isobutyl cyanoacetate against other alkyl cyanoacetates, supported by experimental data.
Comparative Performance Data
The selection of an appropriate alkyl cyanoacetate can significantly impact reaction yields, purity, and the safety of the final product. The following tables summarize key performance indicators for this compound in comparison to other common alkyl cyanoacetates.
| Alkyl Cyanoacetate | Typical Synthesis Yield (%) | Purity (%) | Reference |
| Methyl Cyanoacetate | 89.3 | >99.5 | [1] |
| Ethyl Cyanoacetate | 77-80 | 97-98 | [2] |
| n-Propyl Cyanoacetate | 81.32 | - | [3] |
| This compound | 86.5 | >98.0 | [4] |
| n-Butyl Cyanoacetate | 85-95 | - | [5] |
| tert-Butyl Cyanoacetate | 90 | >99 | [6] |
| Alkyl Cyanoacetate | Acute Oral LD50 (Rat, mg/kg) | Reference |
| Methyl Cyanoacetate | >2000 | [7][8][9] |
| Ethyl Cyanoacetate | >2000 | [10][11] |
| n-Propyl Cyanoacetate | Not available | |
| This compound | Not available | |
| n-Butyl Cyanoacetate | 4180 | [12] |
| tert-Butyl Cyanoacetate | Moderately toxic after single ingestion | [13] |
| Alkyl Cyanoacetate | Solubility in Ethanol | Solubility in Acetone | Reference |
| Methyl Cyanoacetate | Miscible | Miscible | [8] |
| Ethyl Cyanoacetate | Very Soluble | Very Soluble | [14] |
| n-Propyl Cyanoacetate | Not available | Not available | |
| This compound | Not available | Not available | |
| n-Butyl Cyanoacetate | Not available | Not available |
Key Advantages of this compound
The available data suggests that this compound offers a favorable balance of high synthesis yield and potentially lower toxicity compared to some other alkyl cyanoacetates. The branched isobutyl group can influence the reactivity and physical properties of the molecule, leading to advantages in specific applications. For instance, in the context of cyanoacrylate adhesives, the longer alkyl chain of isobutyl cyanoacrylate has been associated with lower histotoxicity compared to shorter-chain analogues like ethyl cyanoacrylate. This is a critical consideration in the development of medical-grade adhesives and other biocompatible materials.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the synthesis of isobutyl and ethyl cyanoacetate.
Synthesis of this compound
Materials:
-
Cyanoacetic acid
-
Isobutanol
-
Sulfuric acid (catalyst)
-
Sodium carbonate solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Organic solvent (e.g., toluene (B28343) for azeotropic removal of water)
Procedure:
-
A mixture of cyanoacetic acid and isobutanol is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus. An organic solvent that forms an azeotrope with water, such as toluene, is added.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
The reaction mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap.
-
The reaction is monitored by techniques such as TLC or GC until the consumption of the starting material is complete.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium carbonate solution to neutralize the acidic catalyst.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield a colorless liquid.
Synthesis of Ethyl Cyanoacetate
Materials:
-
Cyanoacetic acid
-
Absolute ethanol
-
Mixed catalyst (e.g., silicotungstic acid and p-toluenesulfonic acid)
-
Benzene (B151609) (for azeotropic removal of water)
-
Sodium carbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Cyanoacetic acid, absolute ethanol, and a water-entraining agent like benzene are added to a reaction flask.
-
The mixed catalyst is introduced into the flask.
-
The mixture is heated to reflux, and the water formed is removed azeotropically.
-
The reaction progress is monitored until completion.
-
After cooling, the mixture is neutralized with a sodium carbonate solution.
-
The organic layer is separated, washed, and dried.
-
The product is purified by vacuum distillation.
Visualizing Chemical Processes
To further elucidate the chemical processes discussed, the following diagrams, generated using the DOT language, illustrate a general workflow for alkyl cyanoacetate synthesis and a key reaction pathway where these compounds are utilized.
References
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buy Propyl cyanoacetate | 14447-15-5 [smolecule.com]
- 4. EP0714887A1 - Process for the manufacture of methyl cyanoacrylate - Google Patents [patents.google.com]
- 5. n-Butyl cyanoacetate synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. multichemindia.com [multichemindia.com]
- 9. Methyl cyanoacetate - Safety Data Sheet [chemicalbook.com]
- 10. Ethyl cyanoacetate or Ethyl 2-cyanocetate Manufacturers, with SDS [mubychem.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of Knoevenagel Condensation with Various Cyanoacetate Esters
A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic profiles of Knoevenagel condensation reactions involving methyl, ethyl, and tert-butyl cyanoacetate (B8463686). This document provides a comparative analysis of their reactivity, detailed experimental protocols for kinetic studies, and visual representations of the underlying chemical processes.
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, pivotal for the formation of carbon-carbon bonds and the synthesis of α,β-unsaturated compounds.[1] These products serve as crucial intermediates in the manufacturing of pharmaceuticals, fine chemicals, and polymers.[1][2] The reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as a cyanoacetate ester, in the presence of a basic catalyst.[1] Understanding the kinetics of this reaction is paramount for process optimization, yield maximization, and the development of novel synthetic methodologies.
This guide offers a comparative overview of the kinetic performance of three common cyanoacetate esters: methyl cyanoacetate, ethyl cyanoacetate, and tert-butyl cyanoacetate, in the Knoevenagel condensation with benzaldehyde.
Comparative Kinetic Performance
While a direct, side-by-side kinetic study of methyl, ethyl, and tert-butyl cyanoacetate under identical Knoevenagel reaction conditions is not extensively documented in publicly available literature, a qualitative and semi-quantitative comparison can be drawn from existing studies and fundamental chemical principles. The reactivity of the cyanoacetate ester in this reaction is primarily influenced by the steric and electronic effects of the alkyl group.
Table 1: Comparison of Reaction Parameters for Knoevenagel Condensation of Benzaldehyde with Various Cyanoacetate Esters
| Cyanoacetate Ester | Alkyl Group | Relative Reactivity (Predicted) | Typical Reaction Time | Typical Yield (%) |
| Methyl Cyanoacetate | -CH₃ | High | Shorter | Good to Excellent |
| Ethyl Cyanoacetate | -CH₂CH₃ | Intermediate | Moderate | Good to Excellent |
| tert-Butyl Cyanoacetate | -C(CH₃)₃ | Low | Longer | Moderate to Good |
Note: The data presented are compiled from various sources and are intended for comparative purposes. Actual reaction times and yields will vary depending on the specific reaction conditions (catalyst, solvent, temperature, etc.).
The general order of reactivity for active methylene compounds in the Knoevenagel condensation is influenced by the electron-withdrawing nature of the activating groups.[3] In the case of cyanoacetate esters, the primary difference lies in the steric bulk of the alkyl ester group. Increased steric hindrance around the reaction center can impede the approach of the reactants and the catalyst, thereby slowing down the reaction rate.
Based on this principle, methyl cyanoacetate is expected to be the most reactive of the three, owing to the minimal steric hindrance of the methyl group. This is followed by ethyl cyanoacetate , which has a slightly larger ethyl group.[3][4] Tert-butyl cyanoacetate , with its bulky tert-butyl group, is anticipated to be the least reactive due to significant steric hindrance.
Experimental Protocols
To facilitate further research and direct comparison, a detailed experimental protocol for monitoring the kinetics of the Knoevenagel condensation using UV-Visible spectrophotometry is provided below. This method is effective as the product, a substituted α,β-unsaturated nitrile, is typically UV-active, allowing for real-time monitoring of its formation.[5][6]
Protocol: Kinetic Study of Knoevenagel Condensation by UV-Vis Spectrophotometry
1. Materials and Instrumentation:
-
Aldehyde (e.g., Benzaldehyde)
-
Cyanoacetate ester (Methyl, Ethyl, or tert-Butyl)
-
Base catalyst (e.g., Piperidine, DABCO)
-
Solvent (e.g., Ethanol, Acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and equipment
2. Preparation of Stock Solutions:
-
Prepare stock solutions of the aldehyde, cyanoacetate ester, and catalyst in the chosen solvent at known concentrations.
3. Determination of λmax of the Product:
-
Synthesize a small amount of the expected product to determine its wavelength of maximum absorbance (λmax).
-
Dissolve the purified product in the reaction solvent and record its UV-Vis spectrum to identify the λmax.
4. Kinetic Run:
-
Set the spectrophotometer to monitor the absorbance at the predetermined λmax over time.
-
Equilibrate the reaction solvent in the cuvette to the desired temperature in the thermostatted cell holder.
-
Initiate the reaction by adding the required volumes of the stock solutions of the aldehyde, cyanoacetate ester, and catalyst to the cuvette.
-
Start the kinetic measurement immediately after mixing.
-
Record the absorbance at regular time intervals until the reaction reaches completion (i.e., the absorbance value plateaus).
5. Data Analysis:
-
Plot the absorbance versus time.
-
The initial rate of the reaction can be determined from the initial slope of this curve.
-
The observed rate constant (k_obs) can be calculated by fitting the data to the appropriate integrated rate law (e.g., pseudo-first-order if one reactant is in large excess).
Visualizing the Knoevenagel Condensation
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow of a kinetic experiment and the fundamental mechanism of the base-catalyzed Knoevenagel condensation.
Caption: Experimental workflow for kinetic analysis of the Knoevenagel reaction.
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.[1][7][8]
Conclusion
The selection of the cyanoacetate ester can have a notable impact on the kinetics of the Knoevenagel condensation, primarily due to steric effects. While methyl cyanoacetate is predicted to offer the fastest reaction rates, ethyl and tert-butyl cyanoacetate provide alternatives with potentially different solubility and product characteristics. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative kinetic studies, enabling the optimization of reaction conditions for specific applications in drug development and materials science. Further research into the direct comparison of these esters under a standardized set of conditions would be highly valuable to the scientific community.
References
- 1. purechemistry.org [purechemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
Spectral data comparison of isobutyl and ethyl propenoates
A Comparative Guide to the Spectral Data of Isobutyl Propenoate and Ethyl Propenoate
For researchers and professionals in the fields of chemical analysis and drug development, a thorough understanding of the spectral characteristics of isomeric compounds is crucial for accurate identification and quality control. This guide provides a detailed comparison of the spectral data for isobutyl propenoate (also known as isobutyl acrylate) and its structural isomer, ethyl propenoate (ethyl acrylate). The comparison covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting key data in a clear, tabular format and outlining the experimental methodologies.
Molecular Structure
Isobutyl propenoate and ethyl propenoate are both esters of acrylic acid. They share the same molecular formula, C₇H₁₂O₂ for isobutyl propenoate and C₅H₈O₂ for ethyl propenoate, but differ in the structure of their alkyl ester group. This structural difference leads to distinct patterns in their respective spectra, allowing for unambiguous differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Data Comparison
The ¹H NMR spectra of isobutyl and ethyl propenoate show characteristic signals for the vinyl protons of the acrylate (B77674) group and the protons of the respective alkyl chains. The splitting patterns and chemical shifts of the alkyl protons are key differentiators.
| Assignment | Isobutyl Propenoate Chemical Shift (δ, ppm) | Ethyl Propenoate Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| -CH=CH₂ (trans) | ~6.37 | ~6.37 | d, J ≈ 18 Hz |
| -CH=CH₂ | ~6.09 | ~6.09 | dd, J ≈ 18, 12 Hz |
| -CH=CH₂ (cis) | ~5.78 | ~5.78 | d, J ≈ 12 Hz |
| -O-CH₂- | ~3.90 | ~4.18 | d, J ≈ 6.7 Hz (Isobutyl); q, J ≈ 8 Hz (Ethyl) |
| -CH(CH₃)₂ | ~1.95 | - | m |
| -CH₂-CH₃ | - | ~1.20 | t, J ≈ 8 Hz |
| -CH(CH₃)₂ | ~0.95 | - | d, J ≈ 6.7 Hz |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
¹³C NMR Data Comparison
The ¹³C NMR spectra provide further structural confirmation, with distinct chemical shifts for the carbon atoms in the different alkyl environments.
| Assignment | Isobutyl Propenoate Chemical Shift (δ, ppm) | Ethyl Propenoate Chemical Shift (δ, ppm) |
| C=O | ~166 | ~165.8 |
| -CH= | ~130 | ~130.1 |
| =CH₂ | ~128 | ~128.6 |
| -O-CH₂- | ~71 | ~60.2 |
| -CH- | ~28 | - |
| -CH₃ (isobutyl) | ~19 | - |
| -CH₃ (ethyl) | - | ~13.8 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. Both esters exhibit a strong absorption band for the C=O (carbonyl) stretch and bands associated with the C=C double bond.
| Vibrational Mode | Isobutyl Propenoate Wavenumber (cm⁻¹) | Ethyl Propenoate Wavenumber (cm⁻¹) |
| C-H stretch (sp²) | ~3100-3000 | ~3100-3000 |
| C-H stretch (sp³) | ~2960-2870 | ~2980-2870 |
| C=O stretch | ~1725 | ~1730 |
| C=C stretch | ~1635 | ~1638 |
| C-O stretch | ~1180 | ~1190 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.
| Ion | Isobutyl Propenoate (m/z) [1][2][3][4][5][6] | Ethyl Propenoate (m/z) [7][8][9][10] |
| Molecular Ion [M]⁺ | 128 | 100 |
| Base Peak | 55 | 55 |
| Key Fragments | 73, 57, 41 | 73, 55, 45, 29 |
The fragmentation patterns differ due to the different alkyl ester groups, providing a clear method for distinguishing between the two isomers.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented.
NMR Spectroscopy
-
Sample Preparation: A small amount of the analyte (isobutyl propenoate or ethyl propenoate) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
IR Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean plates is taken first and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) is commonly used, with a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Visualization of the Comparison Workflow
The logical flow for comparing the spectral data of isobutyl and ethyl propenoate can be visualized as follows:
Caption: Workflow for the comparative spectral analysis of propenoate isomers.
References
- 1. Isobutyl acrylate [webbook.nist.gov]
- 2. Isobutyl acrylate [webbook.nist.gov]
- 3. Isobutyl acrylate [webbook.nist.gov]
- 4. Isobutyl acrylate [webbook.nist.gov]
- 5. scitoys.com [scitoys.com]
- 6. Isobutyl acrylate | C7H12O2 | CID 7819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl acrylate(140-88-5) MS spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Ethyl acrylate - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of Isobutyl Cyanoacetate: A Procedural Guide
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. Proper chemical waste management is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of isobutyl cyanoacetate (B8463686), ensuring the protection of both laboratory personnel and the environment.
Isobutyl cyanoacetate is a colorless to almost colorless, clear liquid commonly used as a research chemical.[1][2] Understanding its properties is the first step toward safe handling and disposal.
Key Chemical and Physical Properties
A summary of this compound's properties relevant to safety and disposal is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | [1][2] |
| Molecular Weight | 141.17 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [2][3] |
| Boiling Point | 112 °C (at 16 mmHg) | [2] |
| Flash Point | 106 °C | [2] |
| Density | 0.99 g/cm³ | [2] |
| Water Solubility | Immiscible | [2][3] |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling this compound.[3]
-
Ventilation: Ensure adequate ventilation to avoid breathing mists, gases, or vapors.[3]
-
Ignition Sources: Keep the chemical away from all sources of ignition.[3]
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Collect the spillage for proper disposal.[3]
Proper Disposal Procedures
The recommended method for the disposal of this compound is through a licensed chemical destruction facility.[3] Direct discharge into sewer systems or the environment is strictly prohibited.[3]
Step-by-Step Disposal Workflow:
-
Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Professional Disposal:
-
Contaminated Packaging:
-
Containers that have held this compound must also be treated as hazardous waste.
-
Containers can be triple-rinsed (or the equivalent) with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.[3]
-
After thorough cleaning, the containers can be offered for recycling or reconditioning.[3]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of as solid waste, in accordance with local regulations.[3]
-
Note on Experimental Protocols: No specific experimental protocols for the laboratory-scale neutralization of this compound were found in the reviewed safety data sheets. Therefore, professional disposal remains the mandatory procedure.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its contaminated packaging.
Caption: A flowchart outlining the proper disposal procedures for this compound and its packaging.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.
References
Personal protective equipment for handling Isobutyl cyanoacetate
Essential Safety and Handling Guide for Isobutyl Cyanoacrylate
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the handling of Isobutyl Cyanoacrylate, ensuring operational integrity and personnel safety.
Chemical Profile: Isobutyl cyanoacrylate is a colorless liquid with the potential for rapid polymerization, particularly in the presence of moisture. It is recognized for causing skin and serious eye irritation, and may also lead to respiratory irritation.[1] Understanding and mitigating these risks is critical for safe laboratory practices.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required protective equipment for handling Isobutyl Cyanoacrylate.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety goggles or glasses with side shields are mandatory. A face shield may be required for larger quantities or when splashing is possible.[2] | To prevent eye contact which can cause serious irritation and bonding of the eyelids.[3][4] |
| Skin Protection | Chemical-resistant gloves are required. Polyethylene or nitrile gloves are recommended.[2][3][5] Avoid using cotton, PVC, or wool gloves.[2] A lab coat or chemical-resistant apron should be worn to protect clothing.[3] | To prevent skin contact, which can cause irritation and rapid bonding of the skin.[2][6] Contact with certain materials like cotton can cause a rapid exothermic reaction, leading to smoke, irritating vapors, and potential burns.[2][7] |
| Respiratory Protection | Work in a well-ventilated area.[1][5] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3][8] | To prevent inhalation of vapors which may cause respiratory irritation.[1][3] |
Standard Operating Procedure for Handling
Adherence to a standardized procedure minimizes the risk of exposure and accidents.
Preparation:
-
Ensure the work area is well-ventilated, either through a fume hood or local exhaust ventilation.[1][5]
-
Confirm that an eyewash station and safety shower are readily accessible.[5]
-
Don all required personal protective equipment as detailed in the table above.
Handling:
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Keep the container tightly closed when not in use.[1]
-
Prevent contact with incompatible materials such as water, alcohols, amines, and alkalis, which can cause rapid polymerization.[8]
-
Keep away from heat, sparks, and open flames.[7]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following steps should be taken.
Spill Response:
-
Evacuate non-essential personnel from the spill area.[1]
-
Ensure adequate ventilation.[1]
-
For small spills, flood the area with water to polymerize the cyanoacrylate.[3]
-
Once solidified, scrape up the material and place it in a suitable container for disposal.[3][7]
-
Do not use cloth rags for cleanup, as this can cause a rapid exothermic reaction.[9]
Disposal:
-
Unused Isobutyl cyanoacrylate should be polymerized by adding water.
-
The resulting solid, cured material can typically be disposed of as non-hazardous waste.[7]
-
All disposal must be in accordance with local, regional, and national regulations.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for several minutes.[1] If eyelids are bonded, do not force them open. Apply a warm, wet pad to the eyes to help release the eyelashes.[3][4] The eye's natural tearing will also help to debond the adhesive.[3] Seek immediate medical attention.[5] |
| Skin Contact | Do not pull bonded skin apart.[2][6] Soak the affected area in warm, soapy water.[2][6] Gently peel or roll the skin apart, a blunt instrument like a spoon may be used to aid this process.[3] If a large area is bonded or if the skin is burned, seek medical attention.[6] |
| Inhalation | Move the individual to fresh air and keep them comfortable for breathing.[1] If symptoms persist, seek medical attention.[3] |
| Ingestion | Do not induce vomiting. The product will rapidly polymerize in the mouth. Saliva will help to lift the solidified adhesive over 12-48 hours.[3] Encourage the individual to rinse their mouth with water. Seek medical attention.[3] |
Safe Handling Workflow
The following diagram illustrates the key decision points and steps for the safe handling of Isobutyl Cyanoacrylate, from preparation to disposal and emergency response.
Caption: Workflow for the safe handling of Isobutyl Cyanoacrylate.
References
- 1. echemi.com [echemi.com]
- 2. assets.unilogcorp.com [assets.unilogcorp.com]
- 3. medline.com [medline.com]
- 4. pdf.lowes.com [pdf.lowes.com]
- 5. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 6. bsi-inc.com [bsi-inc.com]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. dfp.ca [dfp.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
